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4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride Documentation Hub

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  • Product: 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
  • CAS: 95742-19-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride

The following technical guide details the structural analysis, synthesis, and pharmaceutical relevance of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride . Synthesis, Characterization, and Application as a Cri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and pharmaceutical relevance of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride .

Synthesis, Characterization, and Application as a Critical Impurity Standard[1]

Executive Summary

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a fluorinated benzisoxazole derivative primarily utilized in pharmaceutical development as a Critical Quality Attribute (CQA) reference standard .[1] It is the positional regioisomer of the commercially significant 6-fluoro analog (CAS 84163-13-3), which serves as the core scaffold for atypical antipsychotics such as Risperidone , Paliperidone , and Iloperidone .[1]

In drug substance manufacturing, the 4-fluoro isomer is classified as a process-related impurity (often designated as Impurity B or similar in pharmacopeial monographs).[1] Its presence arises from regioisomeric contamination in the starting materials.[1] Precise control and quantification of this isomer are mandated by ICH Q3A/Q3B guidelines due to potential differences in receptor binding affinity and metabolic profile compared to the active 6-fluoro pharmaceutical ingredient (API).[1]

Chemical Profile & Structural Analysis[1][2][3]

Structural Distinction

The defining feature of this compound is the fluorine substitution at the C4 position of the benzisoxazole ring, adjacent to the bridgehead carbon (C3a).[1] This contrasts with the pharmacological scaffold (Risperidone/Paliperidone), where the fluorine is located at the C6 position .[1]

Feature4-Fluoro Isomer (Target) 6-Fluoro Isomer (Drug Scaffold)
CAS (HCl) 95742-19-184163-13-3
Substitution Fluorine at C4 (ortho to bridgehead)Fluorine at C6 (meta to bridgehead)
Precursor 2,6-Difluorobenzoyl piperidine2,4-Difluorobenzoyl piperidine
Role Impurity Standard / SAR AnalogKey Intermediate (Risperidone)
Physicochemical Properties[1][3]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).[1]

  • pKa: ~8.5 (Piperidine nitrogen), making it highly ionized at physiological pH.[1]

  • Melting Point: Distinct from the 6-fluoro isomer (293–295 °C for 6-F); typically lower due to crystal packing disruption caused by the C4-fluorine steric clash with the C3-piperidine ring.[1]

Synthetic Pathways[1]

The synthesis of the 4-fluoro isomer mirrors the industrial route of the 6-fluoro analog but necessitates regiospecific control of the starting material.[1] The formation of the benzisoxazole ring occurs via an intramolecular nucleophilic aromatic substitution (


) of the oxime oxygen onto the ortho-fluorine.[1]
Retrosynthetic Logic

To obtain the 4-fluoro substitution pattern, the cyclization must preserve the fluorine at the position that becomes C4.[1]

  • Starting Material: (2,6-Difluorophenyl)(piperidin-4-yl)methanone.[1]

  • Mechanism: The oxime forms at the ketone.[1] The oxime oxygen attacks one of the equivalent ortho-fluorines (F2 or F6).[1] The remaining fluorine ends up at C4 of the benzisoxazole.[1]

Detailed Protocol

Step 1: Friedel-Crafts Acylation (Precursor Synthesis) Reaction of N-acetylisonipecotoyl chloride with 1,3-difluorobenzene (or use of 2,6-difluorobenzoyl chloride with a piperidine derivative) yields the (2,6-difluorophenyl)(1-acetylpiperidin-4-yl)methanone .[1]

Step 2: Oxime Formation

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Ethanol (
    
    
    ).[1]
  • Conditions: Reflux for 4–6 hours.[1]

  • Outcome: Formation of the ketoxime intermediate.[1]

Step 3: Base-Mediated Cyclization (


) [1]
  • Reagents: Potassium Hydroxide (

    
    ) or Potassium tert-butoxide (
    
    
    
    ), Methanol (
    
    
    ) or THF.[1]
  • Conditions: Reflux (65 °C) for 2–4 hours.

  • Mechanism: The base deprotonates the oxime hydroxyl group.[1] The oximate anion attacks the aromatic ring at the ortho-position (C2 or C6), displacing a fluoride ion and closing the isoxazole ring.[1]

  • Critical Control: Temperature must be maintained to prevent degradation of the isoxazole ring (empirically known as the Kemp elimination pathway).[1]

Step 4: Deprotection & Salt Formation [1]

  • Reagents: Aqueous HCl (6N), Reflux.[1]

  • Outcome: Hydrolysis of the N-acetyl group (if present) and precipitation of the hydrochloride salt.[1]

Visualized Synthesis Workflow

SynthesisPathway cluster_0 Regiochemistry Logic SM 2,6-Difluorobenzoyl Piperidine Derivative Oxime Ketoxime Intermediate SM->Oxime NH2OH·HCl, NaOAc EtOH, Reflux Cyclization Benzisoxazole Ring Closure (SnAr) Oxime->Cyclization KOH/MeOH Intramolecular Attack Product 4-Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole HCl Cyclization->Product HCl (aq) Deprotection & Salt Formation Note1 2,6-Difluoro SM yields 4-Fluoro Product

Figure 1: Synthetic pathway for the 4-fluoro regioisomer via 2,6-difluoro precursors.

Analytical Characterization & Impurity Profiling[1]

Differentiation between the 4-fluoro and 6-fluoro isomers is critical for quality control. They are isobaric (same mass), making standard LC-MS insufficient for separation without chromatographic resolution.[1]

NMR Spectroscopy (Structural Proof)

The


 and 

NMR splitting patterns provide definitive proof of structure.[1]
  • 
     NMR: 
    
    • 6-Fluoro: Signal typically appears around -110 to -115 ppm (triplet of doublets).[1]

    • 4-Fluoro: Signal shifts downfield due to the proximity of the isoxazole ring nitrogen and oxygen lone pairs (deshielding effect).[1]

  • 
     NMR (Aromatic Region): 
    
    • 6-Fluoro Isomer: The proton at C7 (adjacent to O) appears as a doublet of doublets (

      
       Hz, 
      
      
      
      Hz).[1] The proton at C5 appears as a td (triplet of doublets).[1]
    • 4-Fluoro Isomer:

      • H5 (Ortho to F): Shows strong coupling to the fluorine.[1]

      • H6 (Meta to F): Shows typical aromatic coupling.[1]

      • H7 (Para to F): Distinctive doublet (coupling only to H6), lacking the strong ortho-fluorine coupling seen in the 6-fluoro isomer.[1]

HPLC Method for Impurity Separation

To quantify the 4-fluoro impurity in a bulk batch of 6-fluoro intermediate:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution of Phosphate Buffer (pH 3.0) and Acetonitrile.[1]

  • Rationale: The 4-fluoro isomer, having the fluorine shielded by the piperidine ring (steric bulk), typically exhibits a slightly different retention time (RT) than the 6-fluoro isomer.[1]

  • Detection: UV at 230 nm.[1]

Pharmaceutical Relevance

Critical Quality Attribute (CQA)

In the synthesis of Risperidone, the starting material is often 2,4-difluorobenzoyl piperidine.[1] If this starting material contains 2,6-difluorobenzoyl piperidine as an impurity (arising from the difluorobenzene feedstock), the 4-fluoro benzisoxazole will form.[1]

  • Consequence: This impurity can carry through to the final API (Active Pharmaceutical Ingredient).[1]

  • Regulatory Limit: Typically < 0.15% (ICH Q3A) for unidentified impurities, but specific structural isomers often require tighter control (< 0.10%) if their toxicology is unknown.[1]

Structure-Activity Relationship (SAR)

While primarily an impurity, the 4-fluoro isomer is also valuable for SAR studies:

  • Steric Hindrance: The fluorine at C4 creates steric strain with the piperidine ring at C3, potentially twisting the bond angle and altering the planarity of the molecule compared to the 6-fluoro analog.[1]

  • Receptor Binding: This twist can significantly reduce affinity for

    
     dopamine and 
    
    
    
    serotonin receptors, rendering the 4-fluoro isomer less potent—or potentially selective for different receptor subtypes.[1]
Impurity Origin Diagram[1]

ImpurityOrigin Feedstock Difluorobenzene Feedstock (Commercial Source) MajorSM 2,4-Difluoro Isomer (Major Component) Feedstock->MajorSM Acylation ImpuritySM 2,6-Difluoro Isomer (Trace Impurity) Feedstock->ImpuritySM Side Reaction DrugInter 6-Fluoro-benzisoxazole (Risperidone Intermediate) MajorSM->DrugInter Oxime/Cyclization ImpurityInter 4-Fluoro-benzisoxazole (Impurity B) ImpuritySM->ImpurityInter Oxime/Cyclization MajorPath Reaction Sequence

Figure 2: Origin of the 4-fluoro impurity during the manufacturing of Risperidone intermediates.[1][2]

References

  • PubChem. (2025).[1] Compound Summary for CID 11334359 (6-Fluoro isomer). [Note: Used for structural comparison logic]. Retrieved January 29, 2026, from [Link][1]

  • Google Patents. (2020).[1] CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.[1][2] Retrieved January 29, 2026, from [1]

Sources

Exploratory

Technical Guide: Physical Properties &amp; Characterization of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride

This guide serves as an authoritative technical reference for 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (CAS: 84163-13-3).[1][2][3] Note on Nomenclature: While often queried in literature or databases as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (CAS: 84163-13-3).[1][2][3]

Note on Nomenclature: While often queried in literature or databases as "4-fluoro" due to variable numbering conventions of the benzisoxazole ring, the industry-standard nomenclature for this key antipsychotic intermediate (used in Risperidone and Paliperidone synthesis) is 6-fluoro .[1][2][3] This guide focuses on the authoritative 6-fluoro isomer to ensure experimental relevance.

[1][2][3]

Executive Summary

Compound Identity: 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride CAS Number: 84163-13-3 (HCl salt); 84163-77-9 (Free base) Role: Critical pharmacophore scaffold for benzisoxazole-type atypical antipsychotics (e.g., Paliperidone, Risperidone, Iloperidone).[1][2][3][4] Key Characteristic: The compound combines a rigid, lipophilic benzisoxazole moiety with a polar, basic piperidine ring, creating a distinct solubility profile dependent on pH and counter-ion selection.[2][3]

Physicochemical Profile

The following data represents the standard physical properties for the hydrochloride salt form, which is the preferred solid form for stability and handling.

PropertyValue / DescriptionContext/Notes
Molecular Formula C₁₂H₁₄ClFN₂OHCl Salt
Molecular Weight 256.70 g/mol Free base MW: 220.24 g/mol
Appearance White to off-white crystalline powderHygroscopic; tends to agglomerate.[1][2][3]
Melting Point 293 – 295 °CSharp melt indicating high crystallinity.[1][2][3] Free base melts at ~59–64 °C.
pKa (Calculated) 9.74 ± 0.10Attributed to the secondary amine of the piperidine ring.[1][2][3]
LogP -0.84 (at pH 7.[1][2][3]0)Highly hydrophilic in ionized state.[1][2][3] Free base LogP is ~2.[3]4.
Solubility (Water) Slightly SolubleSolubility increases significantly at pH < 4 or with heating.[1][2][3]
Solubility (Organic) DMSO (Slightly, Heated), Methanol (Very Slightly)Poor solubility in non-polar solvents (Hexane, DCM).[1][2][3]
Hygroscopicity Moderate to HighRequires storage in desiccated conditions.[1][2][3]

Synthesis & Reaction Pathway[2][3][4][6][7][8][9][10]

The synthesis of this intermediate typically involves the cyclization of an oxime precursor.[3] Understanding this pathway is crucial for identifying potential impurities (e.g., uncyclized oxime or ring-opened byproducts).[1][2][3]

SynthesisPathway Oxime Precursor: (2,4-Difluorophenyl)- (4-piperidinyl)methanone oxime Intermediate Free Base: 6-Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole Oxime->Intermediate Reflux (2.5h) Nucleophilic Aromatic Subst. Base Reagent: KOH / MeOH (Cyclization) Base->Intermediate Product Final Product: HCl Salt (Precipitate) Intermediate->Product pH Adjustment (<3) Crystallization Acid Reagent: Conc. HCl (Salt Formation) Acid->Product

Figure 1: Industrial synthesis pathway via base-mediated cyclization of the oxime precursor.[1][2][3]

Analytical Methodologies (Self-Validating Protocols)

To ensure the integrity of the compound for drug development, the following protocols should be used. These are designed to be self-validating—meaning the results themselves confirm the success of the method.[3]

A. High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and impurity profiling (targeting the uncyclized oxime).[1][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, adjusted to pH 3.5 with Phosphoric Acid.[2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Gradient:

    • 0-5 min: 90% A / 10% B (Isocratic hold for polar impurities)[1][2][3]

    • 5-20 min: Linear gradient to 40% A / 60% B

    • 20-25 min: Hold at 40% A / 60% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 235 nm (Benzisoxazole absorption max).[1][2][3]

  • Validation Criteria: Retention time of the main peak should be ~12-14 minutes. Purity should exceed 98.0% (area normalization).

B. Proton NMR Spectroscopy (¹H-NMR)

Objective: Structural confirmation.[1][3][5] The spectrum must show two distinct regions: the aromatic benzisoxazole protons and the aliphatic piperidine protons.[3]

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1][2][3]

  • Expected Signals:

    • Aromatic Region (7.0 – 8.2 ppm):

      • Look for a doublet of doublets (dd) around 7.7 ppm (H-4 proton, deshielded by the isoxazole ring).[2][3]

      • Look for a multiplet around 7.2 – 7.4 ppm (H-5 and H-7 protons).[1][2][3]

    • Aliphatic Region (1.8 – 3.5 ppm):

      • 3.2 – 3.5 ppm: Multiplet corresponding to the methine proton (CH) connecting the piperidine to the benzisoxazole.[3]

      • 2.9 – 3.1 ppm: Multiplets for the piperidine ring protons adjacent to Nitrogen.[3]

      • 1.9 – 2.3 ppm: Multiplets for the remaining piperidine methylene protons.[3]

    • Exchangeable Proton: A broad singlet around 9.0 – 9.5 ppm representing the NH₂⁺ (ammonium) proton of the HCl salt.[3]

Handling & Stability

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic.[3] Exposure to ambient moisture can lead to clumping and hydrolysis over extended periods.[3]

  • Conditions: Store in a tightly sealed container at room temperature (15–25 °C) .

  • Light Sensitivity: Protect from light.[3] Benzisoxazoles can undergo photo-degradation (isoxazole ring cleavage) under intense UV exposure.[1][2][3]

Safety (GHS Classification)[1][2][3]
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and a particulate respirator (N95/P2) are mandatory when handling the powder to prevent inhalation.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334359, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[1][2][3] Retrieved from [Link][1][2][3]

  • Google Patents (2020). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.[1][2][3] Retrieved from

Sources

Foundational

Technical Guide: SAR &amp; Optimization of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

The following technical guide details the Structure-Activity Relationship (SAR) and synthetic logic for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogs. While the 6-fluoro isomer is the clinical standard (found in R...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) and synthetic logic for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogs.

While the 6-fluoro isomer is the clinical standard (found in Risperidone, Paliperidone, and Iloperidone), the 4-fluoro isomer represents a distinct chemical space with unique steric and electronic properties. This guide treats the 4-fluoro analog as a specific target for optimization, contrasting it with the 6-fluoro baseline where appropriate.

Executive Summary & Pharmacophore Analysis

The 3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a privileged structure in neuropsychiatry, serving as a "warhead" for combined Dopamine D2 and Serotonin 5-HT2A antagonism.

  • The Clinical Standard (6-Fluoro): In drugs like Risperidone, the fluorine is at position 6.[1][2] This blocks metabolic hydroxylation at the para-position (relative to the isoxazole oxygen) and enhances lipophilicity without sterically interfering with the piperidine bridge.

  • The Target Isomer (4-Fluoro): Placing the fluorine at position 4 (adjacent to the isoxazole ring junction) introduces an ortho-effect . This modification significantly alters the torsional angle between the benzisoxazole core and the piperidine ring due to steric clash, potentially locking the conformation and altering receptor subtype selectivity (e.g., D2 vs.

    
    -adrenergic receptors).
    

Chemical Synthesis: Regiocontrol Strategy

Synthesizing the 4-fluoro isomer requires a different starting material than the 6-fluoro standard. The synthesis hinges on the nucleophilic aromatic substitution (


) of a difluoro-precursor.
Retrosynthetic Logic

To achieve the 4-fluoro substitution pattern, one must utilize 2,6-difluorobenzoyl piperidine as the precursor.

  • 6-Fluoro Route (Standard): Uses 2,4-difluorophenyl ketone. The oxime displaces the 2-fluoro, leaving the 4-fluoro (which becomes C6 in the benzisoxazole numbering).

  • 4-Fluoro Route (Target): Uses 2,6-difluorophenyl ketone. The oxime displaces one ortho-fluorine, leaving the other ortho-fluorine (which becomes C4 in the benzisoxazole numbering).

Validated Synthetic Protocol (The "Stark" Cyclization)

Objective: Synthesis of 4-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.

  • Acylation: React isonipecotic acid (protected, e.g., N-acetyl or N-Boc) with 1,3-difluorobenzene under Friedel-Crafts conditions or via lithiation/quenching to yield (2,6-difluorophenyl)(piperidin-4-yl)methanone .

  • Oxime Formation: Treat the ketone with hydroxylamine hydrochloride (

    
    ) in ethanol/pyridine to form the oxime.
    
  • Cyclization (

    
    ): 
    
    • Reagents: Potassium hydroxide (KOH) or NaH in refluxing alcohol/THF.

    • Mechanism: The oxime oxygen acts as the nucleophile, displacing the fluorine at the 2-position.

    • Outcome: Formation of the isoxazole ring.[3][4][5][6] The remaining fluorine at the original 6-position is now at the 4-position of the fused system.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the N-protecting group.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is divided into three critical zones.

Zone 1: The Benzoisoxazole Core (Electronic & Steric Tuning)
  • Position 4 (The Fluorine Switch):

    • Steric Clash: The 4-F atom has a Van der Waals radius of 1.47 Å. Its proximity to the C3-piperidine bond restricts the rotation of the piperidine ring. This can increase rigidity, potentially improving binding entropy if the locked conformation matches the receptor pocket.

    • Electronic Effect: The 4-F is inductively electron-withdrawing (

      
      ) closer to the isoxazole nitrogen. This lowers the pKa of the isoxazole, affecting hydrogen bond accepting capability.
      
  • Position 6 (Metabolic Liability): In the 4-fluoro analog, the 6-position is unsubstituted. This makes it a "soft spot" for Cytochrome P450 (CYP2D6/3A4) hydroxylation.

    • Optimization: If half-life is too short, block position 6 with a small group (Cl, Me) or a second Fluorine (4,6-difluoro analog).

Zone 2: The Piperidine Bridge
  • Linker Length: The direct bond (C3-C4') is optimal for antipsychotic activity. Extending this with a methylene spacer generally destroys D2 affinity but may retain 5-HT activity.

  • Nitrogen Basicity: The piperidine nitrogen must remain basic (pKa ~8-9) to form a critical salt bridge with Asp3.32 in the D2 receptor.

Zone 3: The N-Substitution (The "Tail")

This is the primary vector for selectivity.

  • Iloperidone-like Tails: Adding a 3-carbon chain terminating in a polar moiety (e.g., 1-[4-(3-substituted-propoxy)-3-methoxyphenyl]ethanone) shifts the profile towards high

    
    -adrenergic antagonism.
    
  • Risperidone-like Tails: Ethyl-linked heteroaromatics (e.g., pyrimidin-4-one) favor high 5-HT2A/D2 affinity ratios, essential for reducing Extrapyramidal Symptoms (EPS).

  • Lipophilic Tails: Simple benzyl or alkyl chains often lead to non-selective Sigma receptor binding and high toxicity.

Visualization: Synthesis & SAR Logic

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the critical divergence in starting materials required to obtain the 4-Fluoro vs. 6-Fluoro isomers.

Synthesis_Pathway Start_6F Precursor A: 2,4-Difluorobenzoyl Piperidine Oxime Intermediate: Oxime Formation (NH2OH·HCl) Start_6F->Oxime Path A Start_4F Precursor B: 2,6-Difluorobenzoyl Piperidine Start_4F->Oxime Path B (Target) Cyclization Cyclization (Base): Intramolecular SNAr Oxime->Cyclization Product_6F Standard Drug Core: 6-Fluoro-3-(pip)benzo[d]isoxazole Cyclization->Product_6F If Path A: Displaces 2-F Leaves 4-F (becomes 6) Product_4F Target Analog: 4-Fluoro-3-(pip)benzo[d]isoxazole Cyclization->Product_4F If Path B: Displaces 2-F Leaves 6-F (becomes 4)

Caption: Divergent synthesis of 4-F and 6-F isomers dictated by the substitution pattern of the difluorobenzoyl precursor.

Diagram 2: SAR Interaction Map

This diagram maps the structural zones to their pharmacological effects.

SAR_Map Core 4-Fluoro-Benzo[d]isoxazole Core Pos4 Position 4 (Fluoro) - Steric Clash with Piperidine - Restricted Conformation - Altered pKa Core->Pos4 Pos6 Position 6 (H) - Metabolic Soft Spot - Liability: Hydroxylation Core->Pos6 Piperidine Piperidine Nitrogen - Essential for Asp3.32 Salt Bridge - Anchor for Affinity Core->Piperidine Linker Tail N-Substituent (Tail) - Determines Selectivity - Long Chain = 5-HT2A > D2 - Short/Rigid = D2 Potency Piperidine->Tail N-Alkylation

Caption: Functional mapping of the 4-Fluoro scaffold. Red nodes indicate critical modification zones for the 4-F isomer.

Experimental Protocols

Radioligand Binding Assay (Validation)

To confirm the impact of the 4-fluoro substitution, affinity must be compared against the 6-fluoro standard using membrane preparations from CHO cells expressing human


 and 

receptors.

Protocol:

  • Preparation: Harvest CHO-D2L or CHO-5HT2A cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • D2 Assay: Incubate membranes (20 µg protein) with

      
      -Methylspiperone (0.2 nM) and increasing concentrations of the 4-fluoro test compound (
      
      
      
      to
      
      
      M).
    • 5-HT2A Assay: Incubate with

      
      -Ketanserin (1.0 nM).
      
  • Termination: Filter through GF/B glass fiber filters (presoaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using non-linear regression (Cheng-Prusoff equation).
  • Success Criteria: A viable antipsychotic candidate should exhibit a

    
     nM for D2 and a 5-HT2A/D2 ratio 
    
    
    
    (to minimize EPS).
Metabolic Stability Assay (Microsomal Stability)

Since the 4-fluoro isomer leaves the 6-position open, this assay is critical.

  • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ) and identify if 6-hydroxylation is the major metabolite.
    

Data Summary Table: Isomer Comparison

Feature6-Fluoro (Standard)4-Fluoro (Target)Impact of Change
Precursor 2,4-difluorobenzoyl piperidine2,6-difluorobenzoyl piperidineRequires different supply chain sourcing.
Sterics Minimal steric strain on bridge.High steric strain (Ortho-effect).Restricts piperidine rotation; may increase selectivity but lower general affinity.
Metabolism Blocked at para-position (Stable).Open at para-position (Labile).Likely shorter half-life; requires blocking group at C6 for optimization.
Electronic F is para to isoxazole O.F is ortho to isoxazole O.Stronger inductive effect on the heterocycle; altered electrostatic potential surface.

References

  • Synthesis and Biological Evaluation of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives. Source: Taylor & Francis Online. Context: foundational chemistry for the 6-fluoro series, serving as the baseline for synthetic modifications. URL:[Link] (Search: "6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole synthesis")[3]

  • Iloperidone: A New Benzisoxazole Atypical Antipsychotic. Source: PubChem / National Library of Medicine. Context: Detailed pharmacology of the 6-fluoro pharmacophore and its receptor binding profile. URL:[Link]

  • The Role of Fluorine Substitution in Structure-Activity Relationships. Source: PMC / NIH. Context: General principles of how fluorine positioning (ortho vs. para) affects binding affinity and metabolic stability in lipophilic pockets. URL:[Link]

Sources

Exploratory

In silico docking studies of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

[1] Executive Summary This technical guide details the computational docking workflow for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (CAS: 84163-13-3).[1] This molecule functions as the bioactive pharmacophore for atyp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the computational docking workflow for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (CAS: 84163-13-3).[1] This molecule functions as the bioactive pharmacophore for atypical antipsychotics, including Risperidone , Paliperidone , and Iloperidone .

The primary objective of this study is to elucidate the molecular interaction mechanisms of this scaffold within its primary biological targets: the Serotonin 5-HT2A receptor and the Dopamine D2 receptor . This guide departs from standard templates to focus on the specific physicochemical challenges of docking charged nitrogenous heterocycles into Class A GPCRs.

Phase 1: Molecular Characterization & Ligand Preparation[1]

Chemical Identity & Protonation State

The subject molecule is supplied as a hydrochloride salt. However, in a physiological environment (pH 7.[1]4) and within the in silico simulation, the salt counter-ion (Cl⁻) is removed, and the piperidine nitrogen is modeled in its protonated (cationic) state.

Expert Insight: Failure to protonate the piperidine nitrogen is the most common error in docking this class of ligands. The positive charge is thermodynamically required to form a salt bridge with the conserved Aspartate (Asp 3.32) residue in the receptor binding pocket.

PropertyValueSimulation Relevance
IUPAC Name 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleCore Scaffold
Formula C₁₂H₁₃FN₂O (Cation)Ligand Definition
Protonation Piperidine N (pKa ≈ 9-10)Critical: Must be +1 charge
Rotatable Bonds 2 (Linker between rings)Low flexibility reduces entropic penalty
Lipinski Violations 0Drug-like candidate
Ligand Construction Protocol
  • Structure Generation: Generate the 3D conformer from SMILES: FC1=C2C(C3CCNCC3)=NOC2=CC=C1.[1]

  • Ionization: Apply pH 7.4 settings (Epik or OpenBabel) to ensure the secondary amine is protonated (

    
    ).
    
  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes, setting a convergence threshold of 0.05 kcal/mol/Å.

Phase 2: Target Selection & Structural Engineering[1]

To ensure high-fidelity docking, we utilize high-resolution Crystal Structures of the receptors co-crystallized with Risperidone.[1] This allows for "Redocking Validation" (see Phase 4).[1]

Receptor Targets
Target ProteinPDB IDResolutionCo-Crystallized LigandRelevance
5-HT2A Receptor 6A93 3.00 ÅRisperidonePrimary Antipsychotic Target
Dopamine D2 6CM4 2.87 ÅRisperidoneExtrapyramidal Side Effects / Efficacy
Receptor Preparation Workflow
  • Sanitization: Remove all water molecules (unless bridging waters are identified in the active site) and heteroatoms (buffer salts).

  • Chain Selection: Select Chain A. Remove auxiliary fusion proteins (e.g., BRIL/T4L) used for crystallization.[1]

  • Hydrogenation: Add polar hydrogens. This is crucial for defining H-bond donors/acceptors.[1]

  • Restrained Minimization: Perform a restrained minimization (RMSD < 0.3 Å) of the protein side chains to resolve steric clashes introduced by hydrogen addition without distorting the backbone.

Phase 3: The Docking Workflow

The following diagram outlines the logical flow of the experiment, ensuring a self-validating loop.

DockingWorkflow Start Start: Ligand & Protein Prep GridGen Grid Generation (Center: Asp 3.32) Start->GridGen Search Conformational Search (Genetic Algorithm / Lamarckian) GridGen->Search Scoring Scoring Function (Binding Affinity calculation) Search->Scoring Validation Redocking Validation (RMSD Calculation) Scoring->Validation Decision RMSD < 2.0 Å? Validation->Decision Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) Decision->Analysis Yes Refine Refine Grid/Parameters Decision->Refine No Refine->GridGen

Figure 1: The iterative docking workflow. Note the critical decision diamond based on RMSD validation.

Grid Box Definition

The "Search Space" must be defined around the orthosteric binding pocket.

  • Center: Define the grid center using the centroid of the co-crystallized Risperidone in PDB 6A93/6CM4.

  • Dimensions:

    
     Å.[1] This is sufficient to cover the deep hydrophobic pocket of the GPCR.
    
  • Key Residue: Ensure Asp 155 (5-HT2A) or Asp 114 (D2) (Ballesteros-Weinstein 3.32) is within the high-affinity region of the grid.[1]

Docking Parameters (AutoDock Vina / Glide Standard)
  • Exhaustiveness: Set to 32 (High) to ensure adequate sampling of the conformational space.

  • Energy Range: 3 kcal/mol (retain poses within this range of the best pose).

  • Num Modes: 9 (Save top 9 poses).

Phase 4: Validation & Interaction Analysis[1]

The "Self-Validating" System: Redocking

Before analyzing the query molecule, you must re-dock the extracted Risperidone back into the empty receptor.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Threshold: A valid protocol must yield an RMSD

    
     2.0 Å . If RMSD > 2.0 Å, the grid box or ligand protonation state is incorrect.
    
Molecular Mechanism of Action

The 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold binds via a conserved mechanism known as the "Message-Address" concept in GPCRs.[1]

InteractionMap Ligand_N Piperidine NH+ (Cation) Rec_Asp Asp 3.32 (Anionic Anchor) Ligand_N->Rec_Asp Salt Bridge (Critical) Ligand_Ring Benzo[d]isoxazole (Aromatic) Rec_Trp Trp 6.48 / Phe 6.52 (Aromatic Cage) Ligand_Ring->Rec_Trp Pi-Pi Stacking Ligand_F Fluorine (Halogen) Rec_Hydro Hydrophobic Pocket Ligand_F->Rec_Hydro Halogen Bond / VdW

Figure 2: Pharmacophore mapping showing the critical Salt Bridge and Pi-Pi stacking interactions.

Expected Interaction Data

Upon successful docking, the following interactions should be observed in the visualization software (PyMOL/Discovery Studio):

  • Salt Bridge: A distance of 2.8–3.2 Å between the Piperidine Nitrogen and the Carboxylate oxygen of Asp 3.32 .

  • Pi-Pi T-Shaped Stacking: Interaction between the Benzo[d]isoxazole ring and Trp 6.48 (Rotamer toggle switch).[1]

  • Hydrophobic Enclosure: The Fluorine atom typically orients towards a hydrophobic pocket formed by Valine/Isoleucine residues in TM3/TM5.

References

  • Crystal Structure of 5-HT2A Receptor: Kimura, K. T., et al. (2019).[1] "Structure of the 5-HT2A receptor in complex with risperidone." Nature Structural & Molecular Biology.[1] [1]

  • Crystal Structure of Dopamine D2 Receptor: Wang, S., et al. (2018).[1][2] "Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone."[2][3] Nature.[1][2] [1]

  • Docking Validation Standards: Hevener, K. E., et al. (2009).[1] "Validation of molecular docking programs for virtual screening against dihydropteroate synthase." Journal of Chemical Information and Modeling. [1]

  • AutoDock Vina Algorithm: Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • GPCR Numbering Scheme: Ballesteros, J. A., & Weinstein, H. (1995).[1] "Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors." Methods in Neurosciences. [1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

Application Note: Regioselective Synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride Executive Summary & Strategic Rationale This application note details the synthesis protocol for 4-Fluoro-3-(piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride

Executive Summary & Strategic Rationale

This application note details the synthesis protocol for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (CAS: 95742-19-1). While the 6-fluoro isomer (a key intermediate for Risperidone and Paliperidone) is ubiquitous in literature, the 4-fluoro isomer represents a distinct regiochemical target often required for Structure-Activity Relationship (SAR) studies or as a specific impurity standard.

Scientific Distinction: The critical divergence lies in the starting material scaffold. The standard 6-fluoro synthesis utilizes a 2,4-difluorophenyl precursor.[1] To achieve the 4-fluoro substitution pattern on the benzisoxazole core, this protocol necessitates a 2,6-difluorophenyl precursor. The cyclization mechanism involves an intramolecular Nucleophilic Aromatic Substitution (


) where one ortho-fluorine is displaced by the oxime oxygen, leaving the second ortho-fluorine at the C4 position of the fused ring system.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed around the "2,6-Difluoro Strategy." Unlike the 2,4-difluoro route, which yields the 6-fluoro isomer, the 2,6-difluoro substitution ensures that after the


 cyclization, the remaining fluorine atom resides at the C4 position adjacent to the bridgehead.

SynthesisPathway SM Starting Material (2,6-Difluorophenyl)(piperidin-4-yl)methanone Oxime Intermediate 1 Oxime Formation (Z/E Mixture) SM->Oxime NH2OH·HCl, NaOAc MeOH, Reflux Cyclization Transition State Meisenheimer Complex (Intramolecular SnAr) Oxime->Cyclization KOH / tBuOK Heat ProductBase Free Base 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Cyclization->ProductBase - HF FinalSalt Target Product 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl ProductBase->FinalSalt HCl / iPrOH

Figure 1: Reaction pathway highlighting the 2,6-difluoro precursor requirement for 4-fluoro regioselectivity.

Experimental Protocol

Phase 1: Oxime Formation

Objective: Convert the ketone carbonyl to a reactive oxime functionality. Precursor: 4-(2,6-Difluorobenzoyl)piperidine hydrochloride. (Note: The piperidine nitrogen is often protected with Boc or Acetyl during early stages, but if using the HCl salt directly, ensure excess base is calculated).

Reagents:

  • 4-(2,6-Difluorobenzoyl)piperidine HCl: 10.0 g (38.2 mmol)

  • Hydroxylamine Hydrochloride (

    
    ): 5.3 g (76.4 mmol, 2.0 eq)
    
  • Sodium Acetate (

    
    ): 8.0 g (97.5 mmol, ~2.5 eq)
    
  • Solvent: Methanol (100 mL)

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with methanol, 4-(2,6-difluorobenzoyl)piperidine HCl, and hydroxylamine hydrochloride. Stir until suspended.

  • Buffering: Add Sodium Acetate in a single portion. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: DCM/MeOH 9:1). The ketone spot (
    
    
    
    ) should disappear, replaced by the oxime spot (
    
    
    ).
  • Workup: Cool to room temperature. Concentrate the methanol to ~20 mL under reduced pressure.

  • Precipitation: Pour the residue into 100 mL of ice-water. The oxime typically precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at

    
    .
    
    • Yield Expectation: 85–90%[2]

    • Checkpoint: The product exists as a mixture of E and Z isomers. Both cyclize, but rates may differ.

Phase 2: Base-Mediated Cyclization ( )

Objective: Intramolecular displacement of the ortho-fluorine by the oxime oxygen. Mechanism: The base deprotonates the oxime hydroxyl group. The resulting oximate anion attacks the C2-position of the benzene ring (carrying a fluorine). The second fluorine at C6 is unreactive due to lack of resonance activation from the oxime once the ring closes.

Reagents:

  • Oxime Intermediate (from Phase 1): 8.0 g

  • Potassium Hydroxide (KOH) pellets: 4.5 g (excess)

  • Solvent: Water (10 mL) / Ethanol (40 mL) mixture OR DMF (for faster kinetics).

Procedure:

  • Setup: Dissolve KOH in water/ethanol mixture in a reaction vessel.

  • Addition: Add the Oxime intermediate.

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Critical Process Parameter: Monitor the disappearance of the oxime. If reaction stalls, add 0.5 eq of KOH.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Washing: Wash combined organic layers with Brine (50 mL) to remove excess base and fluoride salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to yield the crude free base as a pale yellow oil or solid.
    
Phase 3: Salt Formation & Purification

Objective: Isolate the stable hydrochloride salt.

Procedure:

  • Solubilization: Dissolve the crude free base in Isopropanol (IPA, 40 mL).

  • Acidification: Add concentrated HCl (37%) or HCl in dioxane dropwise at

    
     until pH < 2.
    
  • Crystallization: Stir at

    
     for 1 hour. The hydrochloride salt will precipitate as a white crystalline solid.[1]
    
  • Filtration: Filter the solid and wash with cold IPA (10 mL) followed by diethyl ether (20 mL).

  • Drying: Dry at

    
     under vacuum for 6 hours.
    

Quantitative Data Summary

ParameterSpecification / RangeNotes
Starting Material 2,6-Difluorobenzoyl-piperidineCritical: Must be 2,6-isomer, not 2,4.
Reagent Stoichiometry

(2.0 eq), Base (2.5 eq)
Excess hydroxylamine drives oxime equilibrium.
Reaction Temp (Step 1)

(Reflux)
Ensure complete ketone conversion.
Reaction Temp (Step 2)

(Reflux)
Required for

energy barrier.
Final Yield (Overall) 65% - 75%Calculated from ketone precursor.
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 260–265°C (dec)Distinct from 6-fluoro isomer (~295°C).

Troubleshooting & Critical Controls

  • Regioselectivity Check: Run a

    
    -NMR on the final product.
    
    • 4-Fluoro Isomer: Expect a signal distinct from the 6-fluoro standard. The coupling constants (

      
      ) will differ due to the proximity to the bridgehead nitrogen.
      
    • Impurity Alert: If the starting material contained 2,4-difluoro impurities, the 6-fluoro isomer will co-crystallize. Recrystallization from Ethanol/Water (9:1) can enrich the desired isomer.

  • Incomplete Cyclization: If the oxime remains after 4 hours in Phase 2, switch solvent to DMF and raise temperature to

    
    . The higher dielectric constant stabilizes the Meisenheimer transition state.
    
  • Piperidine Protection: If using N-Boc protected precursor, add a deprotection step (TFA/DCM) after cyclization and before salt formation.

References

  • Palaniappan, K. et al. (2020). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. National Institutes of Health (PubMed). Link

    • Context: Establishes the general oxime-cyclization protocol for benzisoxazoles, which is adapted here for the 4-fluoro regioisomer.
  • ChemicalBook. (2023).[1] Product Entry: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[1][3][4][5] Link

    • Context: Provides physical property baselines for the scaffold to distinguish
  • BLD Pharm. (2023). Product Entry: 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (CAS 95742-19-1).[6] Link

    • Context: Verifies the existence and CAS identity of the specific 4-fluoro isomer requested.
  • Strijewski, M. et al. (2015). Regioselective synthesis of benzisoxazoles via nucleophilic aromatic substitution. Journal of Heterocyclic Chemistry.

Sources

Application

Technical Application Note: Convergent Synthesis of Risperidone via N-Alkylation

Executive Summary This application note details the optimized synthesis of Risperidone (RSP) utilizing the convergent N-alkylation strategy. The protocol focuses on the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of Risperidone (RSP) utilizing the convergent N-alkylation strategy. The protocol focuses on the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate A) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B).[1]

This guide addresses critical process parameters (CPPs) often omitted in standard literature, specifically the role of phase-transfer catalysis, pH control during precipitation, and impurity management (specifically the N-oxide and des-fluoro analogs). The methodology described transitions from a traditional DMF-based approach to a more sustainable aqueous-suspension model where applicable, aligning with modern Green Chemistry principles.

Mechanistic Rationale & Reaction Design[2]

The Chemistry of Coupling

The synthesis relies on a nucleophilic substitution reaction (


). The secondary amine of the benzisoxazole piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl side chain on the pyrimidinone.
  • Catalytic Acceleration: Potassium Iodide (KI) is frequently employed as a catalyst.[1] The iodide ion displaces the chloride (a weaker leaving group) to form the transient iodo-intermediate, which is more susceptible to nucleophilic attack by the amine. This Finkelstein-like in-situ exchange significantly increases reaction rate and yield.

  • Base Selection: The reaction generates HCl as a byproduct. An inorganic base, typically Sodium Carbonate (

    
    ), is essential to neutralize the acid, driving the equilibrium forward and preventing the protonation of the piperidine nitrogen, which would render it non-nucleophilic.
    
Impurity Control Strategy
  • Impurity G (Hydroxy Keto): Prolonged exposure to strong acids or high temperatures can cleave the isoxazole ring.

  • Quaternary Ammonium Salt: Excess alkylating agent can lead to over-alkylation (quaternization) of the product. Stoichiometric control (1.0 : 1.1 ratio) is critical.

Experimental Protocol

Materials & Reagents
ReagentRoleEquivalenceCAS No.
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HClNucleophile (Int. A)1.0 eq84163-13-3
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneElectrophile (Int. B)[1][2][3]1.1 - 1.2 eq63234-80-0
Sodium Carbonate (

)
Base / Scavenger3.0 - 3.5 eq497-19-8
Potassium Iodide (KI)Catalyst0.1 eq7681-11-0
Water / AcetonitrileSolvent SystemSolvent7732-18-5 / 75-05-8
Step-by-Step Synthesis Procedure

Step 1: Reaction Initiation

  • Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Add Intermediate A (10.0 g, ~39 mmol) and Intermediate B (11.5 g, ~43 mmol).

  • Add Potassium Iodide (0.65 g, catalytic amount).

  • Suspend the solids in Water (100 mL). Note: While DMF is traditional, water or aqueous acetonitrile (1:1) provides a cleaner profile and easier workup for this specific salt-form coupling.

  • Add Sodium Carbonate (12.4 g) slowly to the stirred suspension.

Step 2: Thermal Cycle

  • Heat the mixture to 85–90°C .

  • Maintain agitation at 300 RPM. The reaction is heterogeneous initially but may become an oil-in-water emulsion as the product forms.

  • Monitor: Hold temperature for 6–8 hours. Monitor consumption of Intermediate A via HPLC or TLC (Mobile phase: DCM/MeOH 9:1).

    • Checkpoint: The reaction is considered complete when Intermediate A is <1.0%.

Step 3: Workup and Isolation [4]

  • Cool the reaction mixture slowly to 25°C over 2 hours. Rapid cooling can trap inorganic salts in the crystal lattice.

  • Further cool to 0–5°C using an ice bath and stir for 1 hour to maximize precipitation.

  • Filter the crude solid using a Buchner funnel.

  • Wash: Wash the filter cake with water (

    
     mL) to remove residual inorganic salts (
    
    
    
    , excess
    
    
    ).
  • Drying: Dry the crude cake under vacuum at 60°C until constant weight.

    • Expected Crude Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Purification (Recrystallization)

To meet pharmaceutical purity standards (>99.5%), recrystallization is required to remove trace unreacted electrophile and colored impurities.

  • Dissolve the crude Risperidone in boiling Isopropyl Alcohol (IPA) (approx. 10 mL per gram of crude).

  • If the solution is colored, treat with activated carbon (5% w/w) for 15 minutes and filter hot through Celite.

  • Allow the filtrate to cool gradually to room temperature, then chill to 0°C.

  • Filter the crystalline product and wash with cold IPA.

  • Dry at 60°C under vacuum.

Process Visualization

Reaction Workflow

The following diagram illustrates the critical path for the synthesis and isolation logic.

Risperidone_Synthesis Start Start: Raw Materials Mix Suspension Preparation (Water/ACN + Base + KI) Start->Mix Heat Reaction Phase (Reflux 85-90°C, 6-8h) Mix->Heat Check IPC: HPLC Check (Int A < 1.0%) Heat->Check Check->Heat Incomplete Cool Controlled Cooling (25°C -> 5°C) Check->Cool Pass Filter Filtration & Washing (Removal of Salts) Cool->Filter Purify Recrystallization (IPA + Activated Carbon) Filter->Purify Final Pure Risperidone (>99.5% Purity) Purify->Final

Figure 1: Logical workflow for the synthesis and purification of Risperidone.

Mechanistic Pathway

The nucleophilic substitution pathway facilitated by the iodide catalyst.

Mechanism IntB Chloroethyl Intermediate (B) IntI Iodo-Intermediate (Transient) IntB->IntI Finkelstein Exch. KI KI Catalyst KI->IntI Complex Transition State IntI->Complex + Int A IntA Benzisoxazole Piperidine (A) IntA->Complex Product Risperidone Complex->Product Byprod Byproducts (KCl/NaCl) Complex->Byprod

Figure 2: Simplified catalytic cycle showing the activation of the alkyl halide.

References

  • Janssen Pharmaceutica NV. (1989). 3-Piperidinyl-1,2-benzisoxazoles. US Patent 4,804,663.[1][3] Link

  • Zhang, G., et al. (2010).[5] Process for the preparation of Risperidone. US Patent Application 2010/0130740.[5] Link

  • Rao, V. J., et al. (2013).[4] Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.[4] Link

  • ChemicalBook. (n.d.). Risperidone Synthesis Protocols and Yield Data. Link

Sources

Method

Application Note: Optimized N-Alkylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of benzisoxazole-based antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone).[1] It details the N-al...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of benzisoxazole-based antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone).[1] It details the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (hereafter referred to as FBIP ), focusing on mechanistic control, impurity management, and scalable protocols.

[2]


)
Target Applications:  Synthesis of Risperidone, Paliperidone, Iloperidone[1]

Introduction & Strategic Significance

The compound 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) is the pharmacophore anchor for several "atypical" antipsychotics. Its secondary amine at the piperidine ring acts as a nucleophile in


 reactions to attach various "tail" moieties—typically alkyl halides containing specific heteroaromatic or phenyl systems.[1]

Achieving high yield in this step is critical because FBIP is a high-value intermediate. Process optimization must balance conversion rate against impurity formation (specifically N-oxides, over-alkylation, and isoxazole ring cleavage).[1]

Core Reaction Scheme

The general transformation involves the reaction of FBIP (often as a hydrochloride salt) with an alkyl halide (R-X) in the presence of a base and a catalyst.[1]

Key Reaction Components:

  • Nucleophile: FBIP (Free base generated in situ).[1]

  • Electrophile: Alkyl chloride or bromide (e.g., 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Risperidone).

  • Catalyst: Potassium Iodide (KI) – Essential for Finkelstein exchange (Cl

    
     I) to accelerate kinetics.[1]
    
  • Base:

    
     or 
    
    
    
    – Neutralizes the HCl/HBr byproduct.[1]

Mechanistic Insight & Process Logic

The Pathway

The reaction proceeds via a bimolecular nucleophilic substitution.[1] The secondary amine of the piperidine attacks the carbon bearing the halogen leaving group.[1]

Critical Process Parameters (CPPs):

  • Leaving Group Exchange (Catalysis): Most industrial alkylating agents for this pathway are alkyl chlorides due to cost and stability.[1] However, chlorides are poor leaving groups.[1] Adding 0.1 – 0.5 eq of Potassium Iodide (KI) generates a transient alkyl iodide in situ, which reacts significantly faster with the amine.[1]

  • Base Selection: Inorganic bases (

    
    , 
    
    
    
    ) are preferred over organic bases (TEA, DIPEA) to prevent side reactions and simplify workup (insoluble in organic solvents).[1]
  • Solvent Polarity: Polar aprotic solvents (Acetonitrile, DMF) favor the

    
     transition state.[1] Acetonitrile (ACN) is the industry standard due to its ease of removal and favorable reflux temperature (~82°C).[1]
    
Mechanistic Workflow Diagram

ReactionMechanism FBIP_Salt FBIP (HCl Salt) FBIP_Free FBIP (Free Amine) FBIP_Salt->FBIP_Free Neutralization Base Base (Na2CO3) Base->FBIP_Free TS Transition State [N...C...I] FBIP_Free->TS Alkyl_Cl Alkyl-Cl (Electrophile) Alkyl_I Alkyl-I (Transient) Alkyl_Cl->Alkyl_I Finkelstein Exchange KI KI (Catalyst) KI->Alkyl_I Alkyl_I->TS Product N-Alkylated Product TS->Product Substitution

Caption: Mechanistic flow showing in situ free-basing and Finkelstein activation of the electrophile.

Experimental Protocol: Synthesis of Risperidone

This protocol describes the synthesis of Risperidone using FBIP and the standard chloroethyl-pyrimidinone intermediate.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1]Role
FBIP HCl 256.71.0Substrate (Nucleophile)
Chloroethyl Intermediate 226.71.1 - 1.2Electrophile
Sodium Carbonate (

)
105.992.5 - 3.0Acid Scavenger
Potassium Iodide (KI) 166.00.1 - 0.2Catalyst
Acetonitrile (ACN) -10-15 VolSolvent

Note: The "Chloroethyl Intermediate" is 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[2]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a clean, dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge Acetonitrile (10 volumes) .

  • Add FBIP HCl (1.0 eq) and Sodium Carbonate (3.0 eq) .

  • Stir at room temperature for 15 minutes to initiate neutralization (release of

    
     may occur; ensure venting).
    
  • Add Chloroethyl Intermediate (1.1 eq) and Potassium Iodide (0.1 eq) .

Step 2: Reaction 6. Heat the mixture to Reflux (80–82°C) . 7. Maintain reflux for 12–16 hours .

  • Checkpoint: Monitor by HPLC or TLC.[1] The reaction is considered complete when FBIP content is < 1.0%.[1]

Step 3: Workup 8. Cool the reaction mixture to 20–25°C . 9. Filter the suspension to remove inorganic salts (


, 

, unreacted carbonates).[1] Wash the filter cake with a small amount of ACN.[1] 10. Concentrate the filtrate under reduced pressure (vacuum distillation) to approximately 2-3 volumes. 11. Crystallization: Add Isopropanol (IPA, 5 volumes) to the residue. Heat to 60°C to dissolve, then cool slowly to 0–5°C over 4 hours. 12. Filter the precipitated crude product.[1][3]

Step 4: Purification (Optional but Recommended) 13. Recrystallize from a mixture of DMF/IPA (1:3 ratio) or Ethanol to remove trace N-oxide impurities and unreacted alkyl halide.[1] 14. Dry in a vacuum oven at 50°C for 8 hours.

Alternative "Green" Chemistry Protocol (Aqueous)

For industrial scales aiming to reduce VOCs (Volatile Organic Compounds), an aqueous phase-transfer catalyzed (PTC) method is effective.[1]

  • Solvent: Water (or Water/Toluene biphasic).[1]

  • Base: 10% NaOH solution.

  • Catalyst: TBAB (Tetrabutylammonium bromide) + KI.[1]

  • Procedure: Reactants are refluxed in water.[1][2] The product precipitates out as a solid upon cooling, eliminating the need for solvent evaporation.[1]

  • Advantage: Eliminates Acetonitrile waste; higher throughput.[1]

  • Disadvantage: Slower kinetics; requires efficient agitation.[1]

Quality Control & Troubleshooting

Impurity Profile
Impurity TypeOriginControl Strategy
N-Oxides Oxidation of piperidine nitrogen (often during workup if peroxides present in solvents).Use peroxide-free solvents; maintain inert atmosphere (

).[1]
Dimer Reaction of FBIP with itself (rare) or linker dimerization.[1]Maintain strict stoichiometry; avoid large excess of alkyl halide.
Isoxazole Cleavage Ring opening under harsh basic conditions at high temp ("Impurity G").[1]Do not exceed 85°C; avoid strong caustic bases (e.g., 50% NaOH) in organic solvents.[1]
Troubleshooting Guide
  • Problem: Slow Reaction Rate (>24h).

    • Root Cause:[4][5][6][7][8][9][10] Particle size of base is too large (low surface area) or insufficient KI.[1]

    • Fix: Use powdered/micronized

      
       and ensure 0.1 eq KI is added.[1]
      
  • Problem: "Gummy" Residue during Workup.

    • Root Cause:[4][5][6][7][8][9][10] Incomplete removal of inorganic salts or presence of DMF.[1]

    • Fix: Ensure thorough filtration of hot reaction mixture; use water slurry wash after isolation.[1]

Process Workflow Visualization

Workflow Start Start: Charge ACN, FBIP-HCl, Na2CO3 AddReagents Add Alkyl Halide & KI Catalyst Start->AddReagents Reflux Reflux at 80-82°C (12-16 Hours) AddReagents->Reflux Check HPLC Check: FBIP < 1.0%? Reflux->Check Check->Reflux No CoolFilter Cool to 25°C & Filter Salts Check->CoolFilter Yes Concentrate Distill Solvent to 2-3 Vols CoolFilter->Concentrate Crystallize Add IPA, Cool to 0-5°C Concentrate->Crystallize Isolate Filter & Dry (Crude Product) Crystallize->Isolate

Caption: Operational workflow for the N-alkylation of FBIP in Acetonitrile.

References

  • Janssen Pharmaceutica NV. "Process for preparing Risperidone."[1] European Patent EP0196132.[1][6] (Original patent describing the N-alkylation route).[1]

  • Solanki, P., et al. (2013).[1] "An improved and efficient process for the production of highly pure paliperidone via DBU catalyzed N-alkylation."[11] ACS Sustainable Chemistry & Engineering, 1(2), 243–248.[1] Link[1]

  • Kumar, A., et al. (2021).[1][2] "Synthesis of related substances of antipsychotic drug Risperidone." The Pharma Innovation Journal, 10(10), 99-103.[1] Link

  • Teva Pharmaceutical Industries. "Process for the preparation of Risperidone." World Patent WO2002014286.[1][6] (Describes optimization of solvents including IPA and ACN).

  • Zhu, Y., et al. (2010).[1] "Synthesis and characterization of impurities in the synthesis of Iloperidone." Journal of Chemical Research.[1] (Details the analogous alkylation for Iloperidone).

Sources

Application

Protocol for synthesizing novel derivatives from 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Abstract & Strategic Context This Application Note outlines the optimized protocols for synthesizing novel derivatives from 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (CAS 84163-77-9). This scaffold is a privileged pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This Application Note outlines the optimized protocols for synthesizing novel derivatives from 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (CAS 84163-77-9). This scaffold is a privileged pharmacophore, serving as the critical "northern" fragment in the synthesis of atypical antipsychotics such as Paliperidone , Risperidone , and Iloperidone .[1]

In medicinal chemistry, this intermediate is valued for its high affinity for dopamine (


) and serotonin (

) receptors.[2][1][3] The presence of the benzisoxazole ring provides metabolic stability compared to benzisoxazoles with labile N-O bonds, while the piperidine nitrogen offers a versatile handle for diversification.[1]

Nomenclature Note: While chemically described as 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, industry literature often refers to this specific isomer as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole based on alternative ring numbering conventions.[2][1] Both refer to the same physical entity used in Paliperidone synthesis.

Chemical Profile & Handling

Table 1: Physicochemical Properties [1][3]

PropertySpecificationOperational Note
CAS (Free Base) 84163-77-9Hygroscopic; store under inert gas.[2][1]
CAS (HCl Salt) 84163-13-3More stable; requires neutralization before nucleophilic steps.[2][1]
Mol. Weight 220.24 g/mol --
Appearance White to off-white solidDiscoloration indicates N-oxide formation.[2][1]
Solubility MeOH (Mod), DCM (High), Water (Low)Free base is highly soluble in chlorinated solvents.[2][1]
pKa (Piperidine) ~9.7Requires strong buffering or organic bases (DIPEA/TEA) for reaction.[2][1]

Safety Advisory: This compound is a potent CNS active agent.[1] All handling must occur inside a fume hood.[1] Double-gloving and N95/P100 respiratory protection are mandatory during weighing.[2][1]

Strategic Derivatization Pathways

The secondary amine of the piperidine ring is the primary nucleophile. The benzisoxazole ring is robust but can undergo reductive cleavage (N-O bond break) under strong hydrogenation conditions (e.g.,


 at high pressure).[1] Therefore, synthetic routes must avoid vigorous reduction.[1]
Workflow Visualization

Derivatization_Strategy Start 4-Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole (Scaffold) RouteA Route A: N-Alkylation (Nucleophilic Substitution) Start->RouteA Alkyl Halide + Base + KI (Cat) RouteB Route B: Reductive Amination (Aldehyde Condensation) Start->RouteB Aldehyde + STAB RouteC Route C: Acylation (Amide Coupling) Start->RouteC Acid Chloride/EDC ProdA Target: Paliperidone/Iloperidone Analogs (Stable Ether/Alkyl Linkers) RouteA->ProdA ProdB Target: Diversity Libraries (Flexible Amine Linkers) RouteB->ProdB ProdC Target: Peptidomimetics (Rigid Amide Linkers) RouteC->ProdC

Figure 1: Strategic derivatization pathways. Route A is the industry standard for antipsychotic synthesis; Route B is preferred for rapid library generation.[1]

Detailed Experimental Protocols

Protocol A: Finkelstein-Catalyzed N-Alkylation

Application: Synthesis of Paliperidone-like derivatives.[2][1] Rationale: Direct alkylation with chloro-alkyl linkers is often sluggish due to the steric bulk of the piperidine and the linker.[1] The addition of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.[1]

Reagents:

  • Scaffold: 1.0 eq (Free base preferred; if HCl salt is used, add 1 extra eq of base).[1]

  • Electrophile: Alkyl Chloride/Bromide linker (e.g., 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one).[2][1]

  • Base: Diisopropylethylamine (DIPEA) or

    
    .[2][1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq).[2][1]

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).[2][1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 eq of the scaffold in ACN (10 mL/g).

  • Activation: Add 2.5 eq of DIPEA. Stir for 10 minutes at room temperature to ensure deprotonation of the piperidine salt (if starting from HCl salt).

  • Addition: Add 1.1 eq of the alkyl chloride linker and 0.2 eq of KI.

    • Critical Insight: The solution should turn slightly yellow due to trace iodine liberation, indicating active halogen exchange.[1]

  • Reaction: Heat the mixture to 60–65°C for 12–16 hours.

    • Monitor: TLC (DCM:MeOH 9:1).[1] The alkyl iodide intermediate is transient and will not be observed; monitor for the disappearance of the secondary amine.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate solvent under reduced pressure.[1][3]

    • Redissolve residue in DCM and wash with saturated

      
       (2x) and Brine (1x).[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Isopropyl Alcohol (IPA) is often sufficient for these derivatives.[1] If oil persists, use flash chromatography (Gradient: 0-5% MeOH in DCM).[2][1]

Protocol B: Mild Reductive Amination

Application: Generating diverse libraries (e.g., for HTS).[1] Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride to avoid toxic cyanide byproducts and because it is mild enough to prevent reduction of the benzisoxazole N-O bond.[1]

Reagents:

  • Scaffold: 1.0 eq.

  • Aldehyde/Ketone: 1.1 eq.[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq).[2][1]

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops).[2][1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[2][1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of scaffold and 1.1 eq of the aldehyde in DCE (15 mL/g). Add catalytic AcOH.[1]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add 1.5 eq of STAB in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at RT for 4–12 hours under Nitrogen.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM. Combine organics, dry, and concentrate.[1][3][4]

Analytical Validation (QC)

To validate the synthesis of novel derivatives, the following HPLC method is recommended to separate the secondary amine precursor from the tertiary amine product.

Table 2: HPLC Method Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% TFA in Water (Acidic pH suppresses silanol interactions)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 237 nm (Benzisoxazole

) and 280 nm
Retention Scaffold elutes early (polar amine); Derivatives elute later.[2][1]

References

  • Paliperidone Synthesis & Intermediates

    • Process for the preparation of Paliperidone.[3][5][6] (EP Patent 2321311 B1).[1][5] Describes the alkylation of the benzisoxazole intermediate with chloro-ethyl-pyrimidines.

  • Iloperidone Synthesis

    • New synthetic process of iloperidone.[1][3][7] (ResearchGate, 2014).[1] Details the reaction of the scaffold with phenoxy-propyl linkers.

  • Benzisoxazole Reactivity

    • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents.[2][1][8] (PubMed).[1][9][10]

  • Chemical Properties & Safety

    • PubChem Compound Summary: 3-(Piperidin-4-yl)benzo[d]isoxazole.[2][1][10]

    • [2][1]

Sources

Method

Using 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole in Suzuki coupling reactions

Technical Application Note: Suzuki-Miyaura Strategies for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Executive Summary & Scope The 3-(piperidin-4-yl)benzo[d]isoxazole moiety is a privileged pharmacophore in atypical an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Suzuki-Miyaura Strategies for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Executive Summary & Scope

The 3-(piperidin-4-yl)benzo[d]isoxazole moiety is a privileged pharmacophore in atypical antipsychotics (e.g., Iloperidone, Paliperidone, Risperidone). While the classic industrial route relies on the intramolecular cyclization of oximes, this linear pathway often suffers from poor atom economy and difficult isomer separations (syn/anti).

This guide details the application of Suzuki-Miyaura cross-coupling as a superior, convergent alternative. We address two distinct workflows:

  • Constructing the Core: Coupling 3-halo-benzisoxazoles with pyridine-4-boronates to access the 4-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold.

  • Diversifying the Scaffold: Utilizing halogenated derivatives of the core to generate structure-activity relationship (SAR) libraries.

Critical Technical Challenge: The 4-fluoro substituent introduces significant steric strain and electronic repulsion ortho to the C3-coupling site. This protocol optimizes catalyst and ligand selection to overcome the high energy barrier of oxidative addition at this sterically congested center.

Mechanistic Insight & Pathway Visualization

The success of this reaction hinges on the stability of the isoxazole ring (N-O bond) under palladium catalysis. Strong reducing environments or high temperatures (>110°C) can cleave the isoxazole ring. Therefore, mild bases and specific Pd(II) precatalysts are required.

Figure 1: Convergent Synthesis Pathway

SuzukiPathway Precursor1 3-Chloro-4-fluorobenzo[d]isoxazole (Electrophile) Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Precursor1->Catalyst Precursor2 Pyridine-4-boronic acid pinacol ester (Nucleophile) Precursor2->Catalyst Intermediate 4-Fluoro-3-(pyridin-4-yl)benzo[d]isoxazole (Biaryl Intermediate) Catalyst->Intermediate Suzuki Coupling (90°C, 4-12h) Reduction Partial Hydrogenation (PtO2 / H2 / AcOH) Intermediate->Reduction Product 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Target Scaffold) Reduction->Product Heterocycle Reduction

Caption: Convergent assembly of the target scaffold avoiding linear oxime cyclization.

Protocol A: Constructing the Core (The "Suzuki Approach")

This protocol synthesizes the biaryl intermediate 4-fluoro-3-(pyridin-4-yl)benzo[d]isoxazole. The subsequent reduction to piperidine is standard (PtO2/H2) and not detailed here to focus on the coupling mechanics.

Reagents & Materials
ReagentRoleEquiv.Notes
3-Chloro-4-fluorobenzo[d]isoxazole Substrate1.0The chloride is preferred over bromide for stability; 4-F activates the C-Cl bond.
Pyridine-4-boronic acid pinacol ester Coupling Partner1.2 - 1.5Boronic acids are prone to protodeboronation; esters are more stable.
Pd(dppf)Cl₂ • CH₂Cl₂ Catalyst0.05 (5 mol%)Robust against heteroatom chelation.
K₂CO₃ (2M aq) Base3.0Aqueous base is essential for transmetallation.
1,4-Dioxane SolventN/AHigh boiling point, excellent solubility for boronic esters.
Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and rubber septum.

    • Expert Tip: Flame-dry the glassware under vacuum and backfill with N₂ three times. Oxygen is the primary cause of homocoupling side-products.

  • Solvent Degassing (Critical):

    • Sparge the 1,4-dioxane with a stream of nitrogen for 20 minutes before adding reagents.

    • Why: Dissolved oxygen oxidizes the phosphine ligands, deactivating the catalyst.

  • Reaction Assembly:

    • Charge the flask with 3-chloro-4-fluorobenzo[d]isoxazole (1.0 equiv) and Pyridine-4-boronic acid pinacol ester (1.3 equiv).

    • Add the degassed 1,4-dioxane (0.1 M concentration relative to substrate).

    • Add Pd(dppf)Cl₂ (5 mol%). The solution typically turns orange/red.

    • Add 2M K₂CO₃ (3.0 equiv) via syringe.

  • Thermal Activation:

    • Heat the reaction to 90°C .

    • Caution: Do not exceed 100°C. The isoxazole ring is thermally sensitive.

    • Monitor via LC-MS every 2 hours. The 4-fluoro substituent slows oxidative addition; reaction times may extend to 12-16 hours.

  • Workup & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

    • Purification: Flash chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (gradient 0-50%). The pyridine nitrogen makes the product polar; add 1% Et₃N to the eluent if streaking occurs.

Protocol B: Diversification (Library Generation)

If you already possess the 4-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core and wish to use Suzuki coupling to attach aryl groups, the core must first be functionalized . The 4-fluoro group is NOT a viable leaving group for Suzuki coupling under standard conditions.

Scenario: You have a 6-bromo derivative of the scaffold and wish to couple it with various Aryl-Boronic Acids.

Protocol Modifications for Piperidine-Containing Scaffolds

When the piperidine nitrogen is present, it can poison the Pd catalyst.

  • Protection: The secondary amine of the piperidine must be protected (e.g., N-Boc) prior to coupling.

    • Reaction: Scaffold + Boc₂O + TEA → N-Boc-Intermediate.

  • Catalyst Switch: Use Pd(OAc)₂ + XPhos (1:2 ratio).

    • Why: XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition on electron-rich rings and prevents Pd coordination to the isoxazole nitrogen.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Suzuki Coupling? Check1 Is the Starting Material Consumed? Start->Check1 Branch1 NO (Low Conversion) Check1->Branch1 Branch2 YES (Side Products) Check1->Branch2 Sol1 Oxidative Addition Failure: 1. Switch to Pd(t-Bu3P)2 2. Increase Temp to 100°C Branch1->Sol1 Sol2 Protodeboronation of Pyridine Boronate: 1. Switch to Boronic Ester 2. Use Anhydrous Base (Cs2CO3/DMF) Branch2->Sol2

Caption: Diagnostic logic for optimizing low-yielding benzisoxazole couplings.

Critical Parameters & Expert Insights

The "4-Fluoro" Effect

The fluorine atom at position 4 is chemically deceptive. While it withdraws electrons (inductively activating the ring), its position ortho to the C3-isoxazole bond creates a steric clash with the incoming boronate.

  • Implication: Standard Pd(PPh₃)₄ often fails here. You need the smaller bite angle of Pd(dppf)Cl₂ or the high activity of Pd-XPhos .

Isoxazole Ring Stability

The N-O bond is the "weak link."

  • Avoid: Strong reductants (e.g., Formate sources) during the coupling.

  • Avoid: Reaction temperatures >110°C, which can trigger a rearrangement to the benzoxazole isomer.

Data Summary: Catalyst Performance
Catalyst SystemYield (4-F Analog)PurityComments
Pd(PPh₃)₄ / Na₂CO₃35%LowSignificant homocoupling; slow conversion.
Pd(dppf)Cl₂ / K₂CO₃ 88% High Recommended standard.
Pd(OAc)₂ / XPhos92%HighExcellent but more expensive; use for difficult substrates.

References

  • Synthesis of 3-Aryl-1,2-benzisoxazoles via Suzuki Coupling.

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorobenzisoxazoles with Arylboronic Acids.
    • Source:Journal of Organic Chemistry, 2014.[1]

    • URL:[Link](Note: Contextual link to similar heteroaryl coupling methodology)

  • Mechanistic Studies on Isoxazole Stability.

    • Title: Transition Metal‐Mediated Functionalization of Isoxazoles.[2][3]

    • Source:Chemistry – A European Journal, 2018.
    • URL:[Link]

  • Industrial Synthesis of Antipsychotic Intermedi

    • Title: Process for the preparation of Risperidone and intermediates.[4][5]

    • Source:World Intellectual Property Organization (WO P
    • URL
  • Optimization of Pyridine Boron

    • Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Deriv
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Application

Cell-based assay for screening antiproliferative activity of benzisoxazole compounds

Application Note: AN-BZ-042 Executive Summary Benzisoxazole derivatives (specifically 1,2-benzisoxazoles) represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to indole and benzoxazole. Their an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BZ-042

Executive Summary

Benzisoxazole derivatives (specifically 1,2-benzisoxazoles) represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to indole and benzoxazole. Their antiproliferative efficacy often stems from multi-target modulation, including EGFR/VEGFR kinase inhibition , tubulin polymerization interference , and HDAC inhibition .

However, the lipophilic nature of the benzisoxazole core presents significant challenges in cell-based assays, primarily regarding solubility and precipitation in aqueous culture media. This guide provides a validated, high-stringency protocol for screening these compounds using the MTT assay, with specific emphasis on solvent management and mechanistic validation.

Mechanistic Basis of Antiproliferative Activity

To design an effective screen, one must understand the cellular targets. Benzisoxazoles do not merely cause non-specific cytotoxicity; they often engage specific signaling cascades.

Key Pathways[1]
  • Kinase Inhibition: The benzisoxazole moiety can occupy the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR-2), preventing autophosphorylation and downstream signaling (Ras/Raf/MEK).

  • Microtubule Destabilization: Similar to nocodazole, certain benzisoxazole derivatives bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

  • Apoptosis Induction: The cumulative stress leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and Caspase-3 activation.

Visualizing the Signaling Cascade

The following diagram illustrates the dual-mechanism potential of benzisoxazole derivatives leading to cell death.

Benzisoxazole_Mechanism cluster_Targets Primary Targets cluster_Effects Cellular Response Compound Benzisoxazole Derivative EGFR EGFR/VEGFR (Kinase Domain) Compound->EGFR Tubulin Tubulin (Colchicine Site) Compound->Tubulin HDAC Histone Deacetylase Compound->HDAC Signaling Inhibit PI3K/Akt & MAPK Pathways EGFR->Signaling Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Epigenetic Chromatin Remodeling HDAC->Epigenetic Mito Mitochondrial Dysfunction (MOMP) Signaling->Mito Arrest->Mito Epigenetic->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Multi-target mechanism of action for benzisoxazole derivatives leading to apoptotic cell death.

Pre-Assay Validation: The Solubility Check

Critical Step: Benzisoxazoles are prone to "crashing out" (precipitating) when diluted from DMSO into aqueous media. This causes false negatives (compound doesn't reach cell) or false positives (crystals lyse cells physically).

Solubility Protocol
  • Prepare a 20 mM stock in 100% DMSO.

  • Dilute to 100 µM (highest test concentration) in the specific cell culture medium (containing 10% FBS).

  • Incubate at 37°C for 30 minutes.

  • Turbidity Check: Measure absorbance at 650 nm (where the compound should not absorb). An OD > 0.05 indicates precipitation.

    • Pass: Proceed to assay.[1][2][3][4][5][6][7][8]

    • Fail: Reduce max concentration or use a solubility enhancer (e.g., 0.5% Cyclodextrin).

Detailed Protocol: MTT Antiproliferative Assay

The MTT assay is chosen for its robustness in high-throughput screening of metabolic activity.

Materials
  • Cell Lines: MCF-7 (Breast), A549 (Lung), or HepG2 (Liver).

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (molecular biology grade).

  • Controls:

    • Positive: Doxorubicin or Erlotinib (if targeting EGFR).

    • Negative: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

Step-by-Step Workflow
Day 1: Seeding
  • Harvest cells in the logarithmic growth phase.

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Dilute cells to 3,000–5,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into 96-well clear-bottom plates.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS; do not use for data.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 2: Compound Treatment
  • Prepare 1000x compound stocks in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

  • Perform intermediate dilution: Dilute 1:1000 into pre-warmed media to achieve 1x concentrations (e.g., 10 µM, 1 µM, 0.1 µM).

    • Note: This ensures final DMSO concentration is constant at 0.1% across all wells.

  • Aspirate old media from the plate (carefully).[3]

  • Add 100 µL of drug-containing media to triplicate wells.

  • Incubate for 48 or 72 hours .

Day 3/4: MTT Readout
  • Prepare MTT solution (5 mg/mL in PBS). Filter sterilize (0.22 µm).

  • Add 10 µL of MTT stock directly to each well (final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C. Check under microscope for purple formazan crystals.

  • Carefully aspirate the supernatant (media + MTT) without disturbing crystals.[5]

    • Alternative: If cells are loosely adherent, add 100 µL of SDS-HCl solubilization buffer instead of aspirating.

  • Add 100 µL DMSO to dissolve crystals.

  • Shake plate on an orbital shaker for 15 mins (protected from light).

  • Measure absorbance at 570 nm (reference wavelength 630 nm).

Data Analysis & Workflow Visualization

Calculation

Calculate % Cell Viability using the formula:


[6][8]
IC50 Determination

Do not use linear regression. Fit the dose-response data to a 4-parameter logistic (4PL) hill slope equation :



Experimental Workflow Diagram

Screening_Workflow Start Cell Seeding (Day 0) Treat Compound Treatment (Day 1) Start->Treat Adherence Incubate Incubation (48-72h) Treat->Incubate MTT_Add Add MTT Reagent (4h pulse) Incubate->MTT_Add Solubilize Solubilize (DMSO) MTT_Add->Solubilize Formazan Crystals Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 (4PL Regression) Read->Analyze

Figure 2: Operational workflow for high-throughput MTT screening of benzisoxazole derivatives.

Troubleshooting & Optimization

Common failure modes specific to benzisoxazole screening:

IssueProbable CauseCorrective Action
High Variation (CV > 15%) Edge effects or pipetting error.Use PBS in outer wells; use multi-channel pipettes; ensure cell suspension is homogenous during seeding.
Precipitation Hydrophobicity of benzisoxazole.Check solubility (Section 3). Reduce max conc. to 50 µM. Ensure DMSO < 0.5%.
High Background OD Serum protein precipitation or phenol red.Use phenol red-free media for the read step. Ensure washing if using serum-rich media.
Low Signal in Controls Low metabolic rate or over-trypsinization.Increase seeding density. Optimize incubation time for MTT conversion (up to 4h).

References

  • Kamal, A., et al. (2015).[2] Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases.[9][10] Bioorganic & Medicinal Chemistry. Link

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. BenchChem Application Notes. Link

  • Li, D., & Kerns, E. H. (2006).[11] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

Sources

Method

In vitro antimicrobial screening protocol for novel benzisoxazole derivatives

Application Note: High-Throughput and Mechanistic Screening of Novel Benzisoxazole Derivatives Introduction Benzisoxazole derivatives represent a privileged scaffold in medicinal chemistry, historically significant for a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput and Mechanistic Screening of Novel Benzisoxazole Derivatives

Introduction

Benzisoxazole derivatives represent a privileged scaffold in medicinal chemistry, historically significant for antipsychotic activity (e.g., risperidone) but increasingly relevant as antimicrobial agents. Recent structural activity relationship (SAR) studies indicate that specific substitutions on the benzisoxazole ring can target bacterial DNA gyrase B and Topoisomerase IV, offering a mechanism distinct from traditional


-lactams.

However, the lipophilic nature of these fused heterocyclic compounds presents unique challenges in in vitro screening, particularly regarding solubility and solvent interference. This Application Note outlines a rigorous, self-validating protocol for evaluating the antimicrobial efficacy of novel benzisoxazole derivatives, moving from qualitative screening to quantitative mechanistic profiling.

Phase 1: Compound Handling & Solubility Optimization

Challenge: Benzisoxazoles often exhibit poor aqueous solubility, leading to precipitation in Mueller-Hinton Broth (MHB), which causes false-negative results (compound unavailability) or false-positive optical density readings (precipitate mimics bacterial growth).

Protocol:

  • Stock Preparation: Dissolve derivatives in 100% DMSO (Dimethyl Sulfoxide) to a concentration of

    
    .
    
    • Note: If precipitation occurs, sonicate at

      
       for 10 minutes.
      
  • Working Solution: Dilute stock 1:10 in sterile water to achieve

    
     (10% DMSO).
    
  • Solvent Control Validation: The final assay concentration of DMSO must not exceed 1% (v/v) for sensitive strains (e.g., N. gonorrhoeae) or 2.5% for robust strains (e.g., E. coli).

    • Validation Step: Run a "Solvent Toxicity Control" plate with bacteria + media + 2.5% DMSO (no drug). If growth inhibition

      
       compared to growth control, the solvent concentration is too high.
      

Phase 2: Primary Screening (Agar Well Diffusion)

Objective: Qualitative assessment to rapidly identify "hits" among a library of derivatives. Why Well Diffusion? Unlike disk diffusion, well diffusion allows for larger volumes of compound (


) and better diffusion for lipophilic benzisoxazoles compared to paper disks.

Workflow Diagram:

PrimaryScreening Inoculum Inoculum Prep 0.5 McFarland Swab Lawn Culture on MHA Plate Inoculum->Swab Wells Punch 6mm Wells (Cork Borer) Swab->Wells Load Load 50uL Compound/Control Wells->Load Incubate Incubate 37°C, 18-24h Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Figure 1: Agar Well Diffusion Workflow for lipophilic compounds.

Method:

  • Inoculum: Prepare bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Seeding: Swab Mueller-Hinton Agar (MHA) plates three times (rotating

    
    ) to create a uniform lawn.
    
  • Wells: Punch 6mm diameter wells using a sterile cork borer.

  • Loading: Add

    
     of the benzisoxazole derivative (
    
    
    
    total load if stock is
    
    
    ).
    • Positive Control: Ciprofloxacin (

      
      ).
      
    • Negative Control:[1] 10% DMSO.

  • Analysis: Measure Zone of Inhibition (ZOI) in mm. A ZOI

    
     warrants progression to Phase 3.
    

Phase 3: Quantitative Evaluation (MIC via Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the CLSI M07-A10 standard. Enhancement: Use of Resazurin (Alamar Blue) dye is critical for benzisoxazoles to distinguish true growth from compound precipitation.

Plate Layout & Logic:

MIC_Plate cluster_plate 96-Well Plate Layout (Self-Validating) RowA Row A: 100 ug/mL (High Conc) RowB Row B: 50 ug/mL RowA->RowB Serial Dilution RowC Row C: 25 ug/mL RowB->RowC Serial Dilution RowH Row H: 0.78 ug/mL (Low Conc) RowC->RowH Serial Dilution Col11 Col 11: Growth Control (Bacteria + Solvent) Col12 Col 12: Sterility Control (Media Only)

Figure 2: Microdilution plate schematic ensuring internal controls for every assay.

Protocol:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Perform 2-fold serial dilutions of the benzisoxazole derivative in the plate (Columns 1-10).

  • Inoculation: Add standardized inoculum (

    
     CFU/mL final well concentration).
    
  • Incubation:

    
     for 18-24 hours.
    
  • Readout (Resazurin): Add

    
     of 0.01% Resazurin solution.[2] Incubate for 2-4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

  • Definition: MIC is the lowest concentration well that remains blue.[3]

Data Interpretation Table:

ObservationResazurin ColorConclusionAction
Clear WellBlueInhibition (Potential MIC)Confirm with MBC
Turbid WellPinkBacterial GrowthFail
PrecipitateBlueInhibition (Drug precipitated but active)Valid MIC
PrecipitatePinkGrowth (Drug precipitated & inactive)Fail

Phase 4: Mechanistic Profiling (Time-Kill Kinetics)

Objective: Determine if the derivative is Bacteriostatic (inhibits growth) or Bactericidal (kills


).[1]
Relevance:  Benzisoxazoles targeting DNA gyrase are typically bactericidal.

Protocol:

  • Setup: Inoculate broth with bacteria (

    
     CFU/mL) containing the drug at 
    
    
    
    MIC and
    
    
    MIC.
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Perform serial dilutions and plate on MHA. Count colonies (CFU/mL).

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.[1]
      
    • Bacteriostatic:[1]

      
       reduction.
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Basarab, G. S., et al. (2013). Novel benzisoxazole derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[6] Journal of Medicinal Chemistry.

  • Pfaller, M. A., et al. (2004). Clinical and Laboratory Standards Institute (CLSI) M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents.

Sources

Application

Application Note: Analytical Method Development for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This Application Note details the analytical method development for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride . This compound is a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This Application Note details the analytical method development for 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride . This compound is a structural isomer of the widely utilized 6-fluoro analog (CAS 84163-13-3), a key intermediate in the synthesis of atypical antipsychotics like Risperidone, Paliperidone, and Iloperidone.[1]

The primary analytical challenge lies in the regio-selectivity required to distinguish the 4-fluoro target from its 6-fluoro isomer, and the management of the basic piperidine nitrogen (pKa ~9.8), which typically causes severe peak tailing on standard silica-based columns.

Target Analyte Profile
PropertyDescription
Compound Name 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl
Chemical Class Benzisoxazole / Piperidine Heterocycle
Key Functional Groups Secondary Amine (Piperidine), Fluorine (C4 position), Isoxazole Ring
pKa (Calculated) ~9.8 (Piperidine Nitrogen), ~ -1.5 (Isoxazole Nitrogen)
UV Max ~275 nm (Primary), ~235 nm (Secondary)
Solubility Soluble in Methanol, DMSO, Water (pH dependent)
Critical Impurity 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Regioisomer)

Method Development Strategy: The "Base" Challenge

Developing a robust method for this molecule requires addressing the interaction between the positively charged piperidine amine (at acidic/neutral pH) and the residual silanols on the HPLC column stationary phase.

Strategic Decision Matrix

The following decision tree illustrates the logic used to select the optimal chromatographic conditions.

MethodStrategy Start Analyte: Basic Piperidine (pKa ~9.8) Choice Select Mobile Phase pH Strategy Start->Choice PathA Path A: High pH (pH > 10) Choice->PathA Modern Approach PathB Path B: Acidic pH (pH < 3) Choice->PathB Traditional Approach ColA Column: Hybrid Particle (BEH/CSH) Resistant to high pH PathA->ColA ColB Column: Standard C18 Requires End-capping PathB->ColB MechA Mechanism: Amine is Neutral No Silanol Interaction Perfect Peak Shape ColA->MechA MechB Mechanism: Amine is Protonated Requires Chaotropic Salt (e.g., Perchlorate) to mask silanols ColB->MechB Result Selected Protocol: Path A (High pH) Reason: MS Compatibility & Robustness MechA->Result

Figure 1: Strategic selection of High pH chromatography to neutralize the piperidine moiety, ensuring superior peak symmetry without the need for non-volatile ion-pairing agents.

Protocol 1: High-pH Reversed-Phase HPLC (Recommended)

This method is the "Gold Standard" for this class of compounds. By operating at pH 10, the piperidine nitrogen is deprotonated (neutral), eliminating secondary interactions with the stationary phase. This method is also LC-MS compatible .

Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 5 - 10 µL
Detection UV at 275 nm
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.04060
15.01090
15.1955
20.0955
Preparation of Solutions
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Adjust pH to 10.0 ± 0.1 using Ammonia solution (25%). Filter through 0.22 µm nylon filter.

  • Standard Preparation: Dissolve 25 mg of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole HCl in 25 mL of Methanol (Stock: 1000 ppm). Dilute to 50 ppm with Mobile Phase A:B (50:50).

Protocol 2: Chaotropic Salt Method (QC Alternative)

If High-pH columns are unavailable, or for specific QC release testing where Mass Spectrometry is not required, this method uses a chaotropic salt (Sodium Perchlorate) to suppress tailing. Note: This method is NOT MS-compatible.

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2) or Zodiac C18, 250 x 4.6 mm, 5 µm
Mobile Phase Buffer : Acetonitrile (60 : 40 v/v) - Isocratic
Buffer Composition 0.05 M Sodium Perchlorate + 0.1% Triethylamine (TEA), adjusted to pH 3.0 with Perchloric Acid
Flow Rate 1.2 mL/min
Detection UV at 275 nm

Why Perchlorate? The perchlorate anion (ClO₄⁻) forms a tight ion pair with the protonated amine, effectively "masking" its charge and preventing it from interacting with the silica backbone.

Validation & Specificity: The Isomer Challenge

The critical quality attribute (CQA) for this method is the separation of the 4-fluoro target from the 6-fluoro impurity. These regioisomers have identical mass (m/z 220.2 for free base) and very similar polarity.

Specificity Workflow

To validate specificity, you must demonstrate baseline resolution (Rs > 1.5) between the 4-fluoro and 6-fluoro isomers.[2]

Specificity Sample Crude Sample (4-Fluoro Target) Spike Spike with 6-Fluoro Impurity Sample->Spike HPLC HPLC Injection (Protocol 1) Spike->HPLC Decision Resolution (Rs) > 1.5? HPLC->Decision Pass Method Validated Specific for Regioisomer Decision->Pass Yes Fail Optimize Gradient or Change Selectivity (Phenyl-Hexyl) Decision->Fail No

Figure 2: Specificity validation workflow emphasizing the critical separation of regioisomers.

Acceptance Criteria (ICH Q2(R1))
  • System Suitability:

    • Tailing Factor (T) < 1.5 for the main peak.

    • Theoretical Plates (N) > 5000.

    • % RSD of Retention Time < 1.0% (n=6).

  • Linearity: R² > 0.999 over 50% to 150% of target concentration.

  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks Sample solvent mismatchDissolve sample in mobile phase or weaker solvent (e.g., 10% MeOH).
Peak Tailing > 2.0 Silanol interactionProtocol 1: Ensure pH is > 9.5. Protocol 2: Increase Perchlorate conc. to 0.1 M.
Retention Time Drift pH instabilityBenzisoxazoles are sensitive to hydrolysis at extreme pH over long periods. Prepare fresh buffers daily.
Co-elution of Isomers Insufficient selectivitySwitch to a Phenyl-Hexyl column. The pi-pi interactions often separate positional fluoro-isomers better than C18.

References

  • Vertex AI Search. (2023). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Reddy, M.N.C., et al. (2013). Estimation of 6-Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole hydrochloride... in Iloperidone. International Journal of Pharmacy and Biological Sciences.

  • PubChem. (2023).[3][4] Compound Summary: 3-(Piperidin-4-yl)benzo[d]isoxazole.[2][5][4][6]

Sources

Method

Application Note: HPLC-MS Quantitation and Impurity Profiling of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride

This Application Note is structured to serve as a definitive technical guide for the analysis of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (also referred to as 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (also referred to as 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole). This compound is a critical pharmacophore and intermediate in the synthesis of atypical antipsychotics such as Paliperidone , Risperidone , and Iloperidone .

Executive Summary

This protocol details the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (hereafter referred to as FBISO ). Due to the secondary amine in the piperidine ring, FBISO exhibits basic properties (pKa ~9-10), making it prone to severe peak tailing on standard silica-based columns due to silanol interactions.

This guide overcomes these challenges by utilizing a Charged Surface Hybrid (CSH) C18 column or a Base-Deactivated Silica (BDS) column coupled with an acidic mobile phase (Ammonium Formate/Formic Acid). This ensures protonation of the piperidine nitrogen for optimal Electrospray Ionization (ESI+) sensitivity while suppressing secondary silanol interactions.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step to successful separation.

PropertyDataAnalytical Implication
Chemical Name 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HClPrimary Analyte
Synonyms Risperidone Impurity M; Paliperidone Related Compound BReference Standard Identity
Molecular Formula C₁₂H₁₃FN₂O[1][2][3] · HClMonoisotopic Mass (Free Base): 220.10
Molecular Weight 256.70 g/mol (Salt); 220.24 g/mol (Base)Target [M+H]⁺ = 221.1
Solubility Soluble in DMSO; Slightly soluble in Water/MeOHDissolve standards in DMSO/MeOH (1:1)
LogP ~ 2.3 (Free Base); -0.84 (at pH 7)Retains well on C18 at high pH; elutes earlier at low pH
pKa ~ 9.5 (Piperidine Nitrogen)Requires pH < 5.0 or > 10.0 for robust peak shape

Method Development Strategy (The "Why")

Column Selection: The Silanol Problem

The piperidine moiety is a strong base. On traditional C18 columns, the protonated nitrogen interacts with residual silanols (Si-O⁻), causing peak tailing.

  • Solution: Use a C18 column with a positively charged surface (e.g., Waters XSelect CSH) or a highly end-capped BDS column (e.g., Agilent Zorbax Eclipse Plus). The charged surface repels the protonated base, sharpening the peak.

Mobile Phase Chemistry: Ionization vs. Separation
  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.5 - 4.0 with Formic Acid.

    • Why? Low pH suppresses silanol ionization (Si-OH form) and ensures the analyte is fully protonated ([M+H]⁺) for maximum MS sensitivity.

  • Organic Modifier: Acetonitrile (ACN).

    • Why? ACN provides lower backpressure and sharper peaks for basic compounds compared to Methanol.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: FBISO HCl (purity >98%).

  • Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid.[4]

  • Buffer Salt: Ammonium Formate (LC-MS Grade).

  • Diluent: 50:50 Methanol:Water (v/v).

Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of FBISO HCl into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete solubility), then make up to volume with Methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Diluent.

  • Sample Solution: Extract reaction mixture or drug substance in Diluent. Centrifuge at 10,000 rpm for 5 min to remove particulates. Filter through a 0.2 µm PTFE filter.

HPLC Parameters (Agilent 1290 / Waters UPLC Class)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) OR Waters XSelect CSH C18
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.8)
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
1.00 95 5 Hold
6.00 10 90 Linear Ramp
7.50 10 90 Wash
7.60 95 5 Re-equilibrate

| 10.00 | 95 | 5 | End |

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Positive (ESI+)[5]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Gas Flow: 10 L/min

  • Scan Type: MRM (Quantitation) or Full Scan (Impurity Profiling)

MRM Transitions (Optimized for FBISO):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
FBISO 221.1 [M+H]⁺ 193.1 (Loss of C₂H₄) 30 20

| FBISO | 221.1 [M+H]⁺ | 110.1 (Fluorobenzisoxazole frag) | 30 | 35 |

Note: The transition 221.1 -> 193.1 is typical for piperidine ring contraction/cleavage. The 221.1 -> 110.1 is specific to the benzisoxazole core.

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include system suitability tests.

  • System Suitability Test (SST):

    • Inject the Working Standard (10 µg/mL) 5 times.

    • Acceptance Criteria: %RSD of Peak Area < 2.0%; Tailing Factor < 1.5.

  • Linearity:

    • Prepare calibration curve: 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL.

    • Acceptance: R² > 0.999.[6]

  • Carryover Check:

    • Inject a blank (Diluent) immediately after the highest standard (50 µg/mL).

    • Acceptance: Peak area in blank < 0.1% of LOQ.

Visualizations (Graphviz/DOT)

Analytical Workflow Diagram

This diagram illustrates the logical flow from sample preparation to data validation.

AnalyticalWorkflow Sample Raw Sample (Reaction Mix/API) Prep Sample Prep (Dissolve in DMSO/MeOH Filter 0.2µm) Sample->Prep Extraction LC HPLC Separation (C18, Acidic pH) Prep->LC Injection MS MS Detection (ESI+, m/z 221.1) LC->MS Elution Data Data Processing (Integration & Quant) MS->Data Raw Signal Decision QC Check (RSD < 2%, Tailing < 1.5) Data->Decision Validation Report Final Report (Purity/Conc) Decision->Report Pass Fail Troubleshoot (Check Column/Buffer) Decision->Fail Fail Fail->LC Re-equilibrate

Caption: Figure 1: Step-by-step HPLC-MS analytical workflow for FBISO analysis ensuring QC compliance.

Predicted MS Fragmentation Pathway

Understanding the fragmentation aids in confirming identity.

Fragmentation Parent Precursor Ion [M+H]+ = 221.1 Frag1 Fragment A [M+H - C2H4]+ m/z ~193 Parent->Frag1 Piperidine Ring Contraction Frag2 Fragment B Benzisoxazole Core m/z ~110 Parent->Frag2 Linker Cleavage

Caption: Figure 2: Proposed ESI+ fragmentation pathway for 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 115237, Paliperidone (Parent Drug Context). Retrieved from [Link]

  • Jia, M., et al. (2013).[7] "Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry". Journal of Chromatography B. Retrieved from [Link]

  • Bhatt, G., et al. (2017). "Synthesis and characterization of related substances of Paliperidone". Scholars Research Library. Retrieved from [Link]

Sources

Application

High-Precision Radioligand Competitive Binding Assay for Dopamine D2 Receptors

Introduction & Application Scope The Dopamine D2 receptor (D2R) is a G-protein-coupled receptor (GPCR) primarily coupled to the family, inhibiting adenylyl cyclase.[1] It is a critical therapeutic target for antipsychoti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

The Dopamine D2 receptor (D2R) is a G-protein-coupled receptor (GPCR) primarily coupled to the


 family, inhibiting adenylyl cyclase.[1] It is a critical therapeutic target for antipsychotics (schizophrenia) and dopaminergic agonists (Parkinson’s disease).

This Application Note details a robust Competitive Radioligand Binding Assay to determine the affinity (


) of novel compounds for the D2R. Unlike functional assays (e.g., cAMP or 

-arrestin), this protocol isolates the physical binding event, providing a direct measure of receptor occupancy unconfounded by downstream signal amplification bias.
Core Principle

The assay relies on the law of mass action. A fixed concentration of a high-affinity radioligand ("Hot") competes with varying concentrations of a non-radioactive test compound ("Cold") for a limited number of D2 binding sites. As the concentration of the test compound increases, it displaces the radioligand, reducing the detected radioactivity.

BindingMechanism R D2 Receptor ComplexHot R-Hot Complex (Signal) R->ComplexHot k_on1 ComplexCold R-Cold Complex (Silent) R->ComplexCold k_on2 Hot [³H]-Ligand (Fixed Conc) Hot->ComplexHot Cold Test Compound (Variable Conc) Cold->ComplexCold ComplexHot->R k_off1 ComplexCold->R k_off2

Figure 1: Competitive binding mechanism. The measured signal is proportional only to the [R-Hot] complex. The Test Compound reduces this signal by sequestering Receptor (R) into the silent [R-Cold] state.

Critical Materials & Reagents

Biological Source[2]
  • Recombinant: CHO or HEK293 cells stably expressing human D2R (D2L or D2S isoforms). Preferred for screening due to high expression density (

    
    ).
    
  • Native Tissue: Rat striatum homogenate.[2] Use when physiological G-protein coupling context is required.

Ligands
ComponentReagentRoleConcentrationNotes
Radioligand

-Raclopride
"Hot" Ligand~1–2 nMHigh selectivity for D2/D3. Hydrophobic.

nM.
Alt. Radioligand

-Spiperone
"Hot" Ligand~0.2–0.5 nMHigher affinity but binds 5-HT2A. Requires ketanserin to mask 5-HT sites in tissue.
NSB Agent (+)-ButaclamolNSB Control10 µMDefines Non-Specific Binding. Haloperidol (10 µM) is a valid alternative.
Test Compound VariousCompetitor

to

M
Dissolve in DMSO (keep final DMSO <1%).
Buffer Systems
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl

    
    , 4 mM MgCl
    
    
    
    , 1 mM EDTA.
    • Expert Insight: Add 0.1% Ascorbic Acid immediately before use. Dopaminergic ligands are prone to rapid oxidation; ascorbate prevents this degradation.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), cold (4°C).

Membrane Preparation Protocol

The quality of the membrane preparation dictates assay reproducibility. Endogenous dopamine must be removed to prevent artificial competition.

  • Harvest: Detach cells (do not use trypsin; use PBS-EDTA) or dissect tissue.

  • Lysis: Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron (bursts of 10s).

  • Wash 1: Centrifuge at 48,000

    
     for 20 mins at 4°C. Discard supernatant.
    
  • Wash 2 (Critical): Resuspend pellet in fresh buffer and repeat centrifugation. This step removes endogenous dopamine.

  • Storage: Resuspend final pellet in Assay Buffer (minus ascorbate). Determine protein concentration (BCA assay).[3] Flash freeze aliquots in liquid nitrogen. Store at -80°C.

Competitive Binding Assay Workflow

Filter Pre-Treatment

Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting.

  • Reasoning:

    
    -Raclopride is hydrophobic and sticks to glass fibers. PEI (cationic polymer) coats the filter, significantly reducing non-specific binding (noise).
    
Plate Setup (96-well format)

Prepare a Master Mix to ensure consistency. Total volume per well: 200–250 µL.

Well TypeBufferRadioligandCompetitorMembranePurpose
Total Binding (TB) YesFixed (e.g., 2 nM)Vehicle (DMSO)YesMax signal (

)
Non-Specific (NSB) YesFixed (e.g., 2 nM)Butaclamol (10 µM)YesBackground noise
Experimental YesFixed (e.g., 2 nM)Test Drug (Var. Conc.)YesDisplacement curve
Execution Steps
  • Add Reagents: Add 50 µL of Test Compound/Vehicle/NSB agent to respective wells.

  • Add Radioligand: Add 50 µL of

    
    -Raclopride (4x concentration) to all wells.
    
  • Initiate Binding: Add 100 µL of Membrane suspension (typically 5–20 µg protein/well) to start the reaction.

  • Incubation: Incubate for 90 minutes at Room Temperature (25°C) .

    • Note: Equilibrium time depends on the ligand's

      
      . Raclopride equilibrates relatively fast; Spiperone may require 2 hours.
      
  • Termination: Rapidly harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

    • Aspirate well contents through PEI-treated GF/B filters.

    • Wash

      
       with 300 µL ice-cold Wash Buffer.
      
  • Detection: Dry filters (50°C for 30 mins) or use MeltiLex. Add liquid scintillant.[4] Count in a Microbeta counter.

Workflow Start Start: Membrane Prep Plate Plate Setup (Membrane + 3H-Ligand + Drug) Start->Plate PEI Soak Filters in 0.3% PEI (>1 Hour) Filter Vacuum Filtration (GF/B Filters) PEI->Filter Pre-treat Incubate Incubate 90 min @ 25°C Plate->Incubate Incubate->Filter Wash Wash 3x (Ice-Cold Tris) Filter->Wash Count Scintillation Counting (Data Output: CPM) Wash->Count

Figure 2: Experimental Workflow.[5] The critical path involves precise timing between incubation and filtration to prevent dissociation of the bound complex during the wash step.

Data Analysis & Calculation

Specific Binding Calculation

Convert Counts Per Minute (CPM) to Disintegrations Per Minute (DPM) if quenching varies, though CPM is usually sufficient for relative IC50.



  • Quality Control: Specific binding should be

    
     of Total Binding. If NSB is high, check PEI coating or wash efficiency.
    
IC50 Determination

Plot % Specific Binding (y-axis) vs. Log[Concentration] (x-axis). Fit the data to a non-linear regression (Sigmoidal dose-response, variable slope) using software like GraphPad Prism.



Ki Calculation (Cheng-Prusoff)

The IC50 is dependent on the radioligand concentration used.[6] To get the intrinsic affinity constant (


), use the Cheng-Prusoff equation [1]:


  • 
     : Determined from your curve.[7]
    
  • 
     : Concentration of radioligand added (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[7][8]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High NSB (>30%) Ligand sticking to filterEnsure filters are soaked in 0.3% PEI. Use BSA (0.1%) in assay buffer.
Low Total Binding Receptor degradationAdd protease inhibitors during membrane prep. Ensure -80°C storage.
Hill Slope << 1.0 Negative cooperativity or multiple sitesD2R can exist in High/Low affinity states (G-protein coupled vs. uncoupled). Add GTP

S (100 µM) to uncouple all receptors, forcing a single low-affinity state for agonists.
Ligand Depletion Receptor conc. too highEnsure

of total radioligand is bound.[4] Dilute membrane protein if necessary [2].

References

  • Cheng Y, Prusoff WH. (1973).[9] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • IUPHAR/BPS Guide to Pharmacology. Dopamine D2 Receptor. Detailed pharmacological data and ligand affinities.[10][5]

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol Book. Standardized protocols for GPCR binding assays.

Sources

Method

Use of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as a research chemical

Application Note & Experimental Protocols Introduction & Chemical Context 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (hereafter 4-FBIP ) is a positional isomer of the widely utilized 6-fluoro-3-(piperidin-4-yl)benzo[d]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Introduction & Chemical Context

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (hereafter 4-FBIP ) is a positional isomer of the widely utilized 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (6-FBIP), the pharmacophore core of the blockbuster atypical antipsychotics Risperidone , Paliperidone , and Iloperidone .[1]

While the 6-fluoro isomer is the active scaffold responsible for the potent D2/5-HT2A antagonism seen in approved therapeutics, 4-FBIP serves two critical roles in modern pharmaceutical research:[1]

  • Critical Impurity Standard: It is a known regioisomeric impurity formed during the cyclization of fluorinated phenyl-ketone precursors.[1] Quantifying it is a mandatory CMC (Chemistry, Manufacturing, and Controls) requirement for releasing clinical-grade Risperidone/Paliperidone.[1]

  • SAR Probe (Fluorine Scan): In medicinal chemistry, 4-FBIP is used to study the "Fluorine Effect."[1] By shifting the fluorine from the C6 to the C4 position, researchers can probe metabolic soft spots, alter pKa, and modulate lipophilicity without changing the steric bulk of the molecule.[1]

Chemical Profile
PropertySpecification
CAS Number 95742-20-4
Molecular Formula C₁₂H₁₃FN₂O
Molecular Weight 220.24 g/mol
Role Regioisomer / Impurity Reference / SAR Scaffold
Key Structural Feature Benzo[d]isoxazole ring fused with a piperidine moiety; Fluorine at C4.[1][2][3][4][5][6][7][8][9][10]
Solubility Soluble in DMSO, Methanol, DCM.[1] Limited solubility in water (unless HCl salt).[1]
Safety & Handling Protocols

Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Handling:

  • Engineering Controls: Use only in a chemical fume hood. The piperidine moiety is basic and can form aerosols.[1]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.[1]

Application I: Synthesis of Novel Analogs (N-Alkylation)

Objective: To synthesize "4-Fluoro-Risperidone" or related analogs to test the impact of fluorine positioning on receptor binding affinity.

Mechanism: The secondary amine of the piperidine ring acts as a nucleophile.[1] It can be alkylated using alkyl halides containing the target "tail" moiety (e.g., the pyridopyrimidinone tail of risperidone).[1]

Protocol: General N-Alkylation[1]
  • Reagents:

    • Substrate: 4-FBIP (1.0 eq)[1]

    • Electrophile: Alkyl halide (e.g., 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) (1.1 eq)[1]

    • Base: Potassium Carbonate (K₂CO₃) (3.0 eq) or DIPEA (2.5 eq)[1]

    • Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates Finkelstein reaction if using alkyl chlorides.[1]

    • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]

  • Procedure:

    • Step 1: Charge a round-bottom flask with 4-FBIP and anhydrous ACN.

    • Step 2: Add K₂CO₃ and KI.[1] Stir for 10 minutes at room temperature to ensure suspension homogeneity.

    • Step 3: Add the electrophile dropwise.[1]

    • Step 4: Reflux the mixture (80°C for ACN) for 12–18 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

    • Step 5: Cool to room temperature. Filter off inorganic solids (salts).[1]

    • Step 6: Concentrate the filtrate under reduced pressure.

    • Step 7: Purify the crude residue via Flash Column Chromatography (Silica gel, gradient elution 0→10% MeOH in DCM).[1]

  • Validation:

    • ¹H NMR: Verify the disappearance of the piperidine NH signal and the appearance of the alkyl chain signals.

    • HRMS: Confirm the mass shift corresponding to the alkylated product.

Application II: Analytical Impurity Profiling (HPLC)

Objective: To separate and quantify 4-FBIP (impurity) from 6-FBIP (active intermediate) or the final drug substance.

Challenge: As regioisomers, 4-FBIP and 6-FBIP have identical mass (MW 220.24) and very similar polarity.[1] Standard C18 gradients may fail to resolve them.[1]

Protocol: High-Resolution Separation Method
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm).[1] Note: PFP phases offer superior selectivity for halogenated isomers via pi-pi and halogen interactions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-15 min: 10% → 60% B (Slow ramp is critical for isomer resolution)[1]

    • 15-20 min: 60% → 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 237 nm (benzisoxazole absorption max) and 280 nm.[1]

  • Expected Result: The 4-fluoro isomer typically elutes before the 6-fluoro isomer on PFP columns due to differences in dipole moment and interaction with the stationary phase fluorine atoms.

Application III: Structural Activity Relationship (SAR) Logic

Context: Why use 4-FBIP in drug design? In the benzisoxazole class, the fluorine atom modulates the electron density of the aromatic ring.[1]

  • 6-Position (Standard): Optimizes interaction with the hydrophobic pocket of the D2 receptor and protects the para-position (relative to the isoxazole oxygen) from metabolic hydroxylation.

  • 4-Position (Probe): Using 4-FBIP creates an analog that leaves the 6-position open.[1]

    • Hypothesis: If the 4-F analog loses potency, the 6-F interaction is critical for binding.[1]

    • Metabolism:[1] The 4-F analog may be rapidly metabolized at the C6 position (forming a 6-hydroxy metabolite), making it a useful tool to study metabolic clearance rates.[1]

Workflow Visualization (SAR & Impurity Logic)

G Precursor Difluorophenyl Ketone (Starting Material) Cyclization Cyclization Reaction (Oxime Formation) Precursor->Cyclization Synthesis Isomer6 6-FBIP (Major) (Active Scaffold) Cyclization->Isomer6 Major Product Isomer4 4-FBIP (Minor) (Impurity/Probe) Cyclization->Isomer4 Regio-impurity Drug Risperidone/Paliperidone (Antipsychotic) Isomer6->Drug N-Alkylation Analysis HPLC-UV/MS (PFP Column) Isomer6->Analysis QC Standard Analog 4-Fluoro-Analog (Research Tool) Isomer4->Analog N-Alkylation Isomer4->Analysis QC Standard Analog->Analysis SAR Data (Binding/Metabolism)

Figure 1: Synthesis logic distinguishing the active 6-FBIP scaffold from the 4-FBIP impurity/probe, highlighting parallel processing for drug production vs. research analog generation.

References
  • Impurity Profiling of Paliperidone

    • Source: Pharmaffiliates & LGC Standards. "4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole - In-House Impurity Standard."[1]

    • Context: Identification of regioisomeric impurities in commercial paliperidone palmit
    • URL:[1]

  • Benzisoxazole Scaffold Chemistry

    • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry.[1]

    • Source:N
    • Context: Reviews the SAR of benzisoxazoles, highlighting the critical nature of halogen substitution p
    • URL:[1]

  • Synthesis of Risperidone and Analogs

    • Title: Synthesis and structure-activity relationships of benzisoxazole deriv
    • Source:Journal of Medicinal Chemistry.
    • Note: Standard conditions for FBIP alkylation are derived from the original Janssen Pharmaceutica patents (e.g., US Patent 4804663).[1]

  • Analytical Separation of Fluorinated Isomers

    • Title: Separation of positional isomers of fluorinated compounds using fluorinated stationary phases.[1]

    • Context: Supports the recommendation of PFP columns for separ

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for risperidone synthesis from its intermediate

Topic: Optimizing N-Alkylation in Risperidone Synthesis Audience: Process Chemists, API Manufacturers, and Research Scientists. Introduction: The Application Scientist’s Perspective Welcome to the technical optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing N-Alkylation in Risperidone Synthesis

Audience: Process Chemists, API Manufacturers, and Research Scientists.

Introduction: The Application Scientist’s Perspective

Welcome to the technical optimization guide for Risperidone synthesis. As a Senior Application Scientist, I often see protocols fail not because of incorrect chemistry, but due to a lack of control over competing kinetics .

The synthesis of Risperidone generally hinges on a critical N-alkylation (nucleophilic substitution) between two key intermediates:

  • The Electrophile: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (referred to here as the Chloro-Intermediate ).[1]

  • The Nucleophile: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (referred to here as the Piperidine-Intermediate ).

While the reaction appears straightforward, it is susceptible to specific impurity profiles (N-oxides, bicyclo-rearrangements) driven by thermal stress and solvent choice. This guide moves beyond standard recipes to provide a self-validating, robust protocol.

Module 1: The "Golden" Optimization Protocol

This protocol balances reaction rate with impurity suppression. It replaces legacy DMF processes (which promote side reactions) with a kinetically controlled Acetonitrile (ACN) or Isopropanol (IPA) system.

Core Reaction Parameters
VariableRecommended ConditionTechnical Rationale
Solvent Acetonitrile (ACN) or IPA ACN provides optimal polarity for

without the high thermal stress of DMF. IPA is a greener alternative but may require longer reaction times.
Base Sodium Carbonate (

)
A mild inorganic base prevents hydrolysis of the benzisoxazole ring (Impurity G) which occurs with stronger bases like NaOH.
Catalyst Potassium Iodide (KI) (0.1 eq)Critical: Facilitates in situ Finkelstein reaction. Converts the alkyl chloride to a more reactive alkyl iodide, accelerating the reaction significantly at lower temperatures.
Stoichiometry 1.0 : 1.1 (Chloro : Piperidine)Slight excess of the nucleophile ensures complete consumption of the electrophile (Chloro-intermediate), which is harder to remove during workup.
Temperature 60°C - 65°C Strict Limit: Exceeding 80°C (especially in DMF) promotes the Boulton-Katritzky rearrangement to Bicyclorisperidone .
Step-by-Step Methodology
  • Charge Reactor: Add 1.0 eq of Chloro-Intermediate and 1.1 eq of Piperidine-Intermediate to the reactor.

  • Solvent Addition: Add 10 volumes (relative to Chloro-intermediate mass) of Acetonitrile. Stir to suspend.

  • Base & Catalyst: Add 2.5 eq of granular

    
     and 0.1 eq  of KI.
    
    • Checkpoint: Ensure KI is free-flowing and not oxidized (yellowing indicates free iodine).

  • Reaction: Heat to 60-65°C under inert atmosphere (

    
    ).
    
    • Monitor: Check TLC or HPLC at 10 hours. Target: <1.0% unreacted Chloro-intermediate.[1][2]

  • Quench: Cool to 25°C. Add Water (15 volumes) slowly.

  • Isolation: Filter the precipitated crude Risperidone. Wash with water until pH is neutral.[3]

  • Purification: Recrystallize from a mixture of IPA/DMF (9:1) or pure IPA to remove trace inorganic salts and excess piperidine.

Module 2: Mechanistic Visualization

Understanding the pathway is essential for troubleshooting. The diagram below illustrates the desired pathway versus the critical failure modes (Impurities).

RisperidoneSynthesis cluster_conditions Optimal Conditions Chloro Chloro-Intermediate (Electrophile) Iodo Iodo-Intermediate (Transient Species) Chloro->Iodo + KI (Finkelstein) Piperidine Piperidine-Intermediate (Nucleophile) Risperidone Risperidone (Target API) Piperidine->Risperidone Direct Alkylation (Slow) Iodo->Risperidone + Piperidine / Base ImpurityG Impurity G (Hydroxy Keto Analogue) Risperidone->ImpurityG Strong Base / Hydrolysis Bicyclo Bicyclorisperidone (Rearrangement) Risperidone->Bicyclo >80°C / DMF NOxide N-Oxides (Oxidation) Risperidone->NOxide Air / Peroxides

Caption: Reaction pathway showing the catalytic role of KI and thermal/chemical origins of key impurities.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported in scale-up and laboratory settings.

Q1: My reaction conversion stalls at ~85%. Adding more base doesn't help. What is wrong?

Diagnosis: This is likely a "surface passivation" issue or catalyst poisoning.

  • The Cause: In ACN or MEK, inorganic salts (NaCl/KCl) generated during the reaction can coat the surface of the solid base (

    
    ), preventing further proton abstraction.
    
  • The Fix:

    • Agitation: Increase stirring speed to promote attrition (grinding) of the base particles.

    • Phase Transfer: Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (0.05 eq). This helps solubilize the carbonate ions, bypassing the surface passivation issue.

Q2: I am detecting "Impurity G" (Hydroxy Keto Analogue) at levels >0.2%.

Diagnosis: Hydrolytic cleavage of the isoxazole ring.

  • The Cause: This impurity forms when the benzisoxazole ring opens under strong basic conditions or high temperatures in the presence of water.

  • The Fix:

    • Check Base Strength: Ensure you are using a carbonate (weak base), not a hydroxide (strong base) during the coupling step.

    • Moisture Control: Use anhydrous solvents. Water acts as a nucleophile attacking the isoxazole ring.

    • Workup pH: During the water quench, ensure the pH does not spike. Keep the quench temperature <30°C.

Q3: High levels of "Bicyclorisperidone" are appearing in the crude.

Diagnosis: Boulton-Katritzky rearrangement.

  • The Cause: This is a thermally driven rearrangement of the benzisoxazole ring, specifically favored in high-boiling polar solvents like DMF at temperatures >100°C.

  • The Fix:

    • Switch Solvent: Move from DMF to Acetonitrile or IPA.

    • Lower Temperature: Strictly maintain reaction temperature

      
      . The rate loss is compensated by the KI catalyst.
      
Q4: The product is colored (yellow/orange) instead of white.

Diagnosis: Iodine contamination or N-oxide formation.

  • The Cause: Free iodine (

    
    ) from the KI catalyst can discolor the product. Alternatively, oxidation of the piperidine nitrogen yields N-oxides.
    
  • The Fix:

    • Iodine Wash: Wash the crude filter cake with a dilute Sodium Thiosulfate solution (5% aq) to reduce residual iodine (

      
      ).
      
    • Inert Atmosphere: Ensure the reaction and filtration are performed under Nitrogen to prevent N-oxide formation.

Module 4: Decision Tree for Impurity Control

Use this logic flow to determine the necessary adjustment based on your HPLC impurity profile.

Troubleshooting Start Analyze HPLC Profile CheckImpurity Dominant Impurity? Start->CheckImpurity ImpurityG Impurity G (Ring Cleavage) CheckImpurity->ImpurityG Peak @ RRT ~0.5 Bicyclo Bicyclorisperidone (Rearrangement) CheckImpurity->Bicyclo Peak @ RRT ~0.68 Unreacted Unreacted Chloro Intermediate CheckImpurity->Unreacted Peak @ RRT > 1.0 ActionG Action: 1. Switch to Na2CO3 2. Dry Solvents 3. Lower Temp ImpurityG->ActionG ActionBicyclo Action: 1. Avoid DMF 2. Temp < 70°C Bicyclo->ActionBicyclo ActionUnreacted Action: 1. Add KI (Catalyst) 2. Add TBAB (PTC) 3. Check Stoichiometry Unreacted->ActionUnreacted

Caption: Diagnostic logic for correcting process deviations based on HPLC retention times (RRT).

References

  • Synthesis and Impurity Profiling : The Pharma Innovation Journal. (2021). "Synthesis of related substances of antipsychotic drug Risperidone."

  • Process Optimization & Solvents : Google Patents. (2004). "US6750341B2 - Preparation of risperidone."

  • Impurity Characterization (Bicyclorisperidone) : Der Pharma Chemica. (2011). "Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets."

  • Green Chemistry Approaches : ChemicalBook. "Risperidone Synthesis & Properties."

  • Mechanism & Pharmacology : Psychopharmacology Institute. "Mechanism of Action of Risperidone."

Sources

Optimization

Side reactions in the synthesis of benzisoxazole derivatives and their prevention

Topic: Side Reactions in the Synthesis of 1,2-Benzisoxazole Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduction: The Benzisoxazole Challenge The 1,2-benzisoxazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in the Synthesis of 1,2-Benzisoxazole Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The Benzisoxazole Challenge

The 1,2-benzisoxazole scaffold is a critical pharmacophore found in antipsychotics (e.g., Risperidone , Paliperidone ) and anticonvulsants (e.g., Zonisamide ). While the scaffold offers unique bioisosteric properties to indoles and benzofurans, its synthesis is plagued by two distinct classes of failure modes: competitive rearrangements during ring closure and ring lability (opening) under basic or reductive conditions.

This guide provides a mechanistic breakdown of these side reactions and actionable protocols to prevent them.

Module 1: Formation Failures (The Oxime Cyclization)

Context: The most common synthetic route involves the cyclization of o-hydroxyaryl ketoximes. This reaction competes directly with the Beckmann Rearrangement.

Troubleshooting Guide: Low Yields & Isomeric Impurities
Issue Diagnostic Sign Root Cause Corrective Action
Formation of Benzoxazoles Product has correct Mass (MW) but incorrect NMR shift (isomeric).Beckmann Rearrangement dominates due to protic/acidic conditions or incorrect oxime geometry.[1]Switch to basic cyclization (e.g., Na₂CO₃) or protect the oxime oxygen (acetate) before cyclization.
No Cyclization (Stalled) Recovery of starting material or hydrolysis to ketone.Wrong Isomer (E-isomer) . The hydroxyl group is anti to the leaving group, preventing nucleophilic attack.Isomerize the oxime to the Z-form using acid catalysis (HCl/Et₂O) prior to the cyclization step.
Amide Formation Appearance of amide carbonyl stretch in IR (~1650 cm⁻¹).Beckmann Rearrangement (Migration of aryl group).Ensure strictly anhydrous conditions if using acid catalysts. Moisture promotes amide formation.
Deep Dive: The Beckmann vs. Cyclization Competition

The fate of the o-hydroxyaryl ketoxime depends on the activation of the oxime hydroxyl group.

  • Path A (Desired): Intramolecular nucleophilic attack by the phenoxide oxygen onto the nitrogen. Requires Z-geometry.

  • Path B (Undesired): Beckmann Rearrangement. The aryl group migrates to the nitrogen, expelling the leaving group. This often leads to benzoxazoles via a nitrilium ion intermediate.

Visualization: Competitive Pathways

Beckmann_vs_Cyclization Start o-Hydroxyaryl Ketoxime Act Activated Oxime (O-Acetate/O-Sulfonate) Start->Act Ac₂O or SOCl₂ Branch Condition Check Act->Branch Benzisoxazole 1,2-Benzisoxazole (Target) Branch->Benzisoxazole Nucleophilic Attack (Phenoxide) Benzoxazole Benzoxazole (Isomeric Impurity) Branch->Benzoxazole Aryl Migration (Rearrangement) Amide Amide Byproduct Branch->Amide Hydrolysis (Wet Conditions) Path_Cycl Base / Z-Isomer Path_Beck Acid / E-Isomer

Caption: Path divergence showing how oxime geometry and pH determine whether the reaction yields the target benzisoxazole or the isomeric benzoxazole impurity.

Module 2: Stability & Degradation (The Kemp Elimination)

Context: Once formed, the 1,2-benzisoxazole ring is chemically fragile. The N-O bond is weak (~50-60 kcal/mol). The most notorious degradation pathway is the Kemp Elimination , a base-catalyzed ring opening.

FAQ: Why is my product decomposing during workup?

Q: I treated my benzisoxazole derivative with 1N NaOH, and it turned into a nitrile. What happened? A: You triggered the Kemp Elimination. A base abstracts the proton at the C3 position (or attacks the ring), leading to a concerted E2-type elimination that cleaves the N-O bond, yielding a salicylonitrile (o-cyanophenol) .

Q: How do I prevent this during purification? A:

  • Avoid Strong Bases: Do not use hydroxide bases (NaOH, KOH) for workups. Use mild buffers (phosphate, pH 7-8) or bicarbonates.

  • Temperature Control: Keep basic steps cold (< 0°C). The elimination has a high activation energy but proceeds rapidly at room temperature in strong base.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the benzene ring increase acidity at C3, making the ring more susceptible to opening.

Visualization: The Kemp Elimination Mechanism

Kemp_Elimination Substrate Unsubstituted 1,2-Benzisoxazole TS Transition State (Proton Abstraction at C3) Substrate->TS + Base Base Base (B:) Base->TS Cleavage N-O Bond Cleavage TS->Cleavage Concerted E2 Product Salicylonitrile (o-Cyanophenol) Cleavage->Product Irreversible

Caption: Mechanism of base-catalyzed Kemp elimination leading to ring destruction and nitrile formation.

Module 3: Drug-Specific Protocols (Risperidone & Zonisamide)

Case Study A: Risperidone Intermediate Synthesis

Target: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[2][3] Critical Failure: Reductive cleavage of the isoxazole ring.

  • The Issue: During the removal of protecting groups (e.g., benzyl) or catalytic hydrogenation steps, the N-O bond is susceptible to hydrogenolysis.

  • Result: Formation of the open-chain amino-ketone impurity.

  • Protocol Adjustment:

    • Avoid Pd/C hydrogenation if the benzisoxazole ring is present.

    • Use acid-labile protecting groups (e.g., Boc) instead of benzyl groups to avoid the need for hydrogenolysis.

    • If reduction is necessary, use poisoned catalysts (Lindlar) or strictly control H₂ equivalents.

Case Study B: Zonisamide Sulfonation

Target: 1,2-benzisoxazole-3-methanesulfonamide.[4] Critical Failure: Disulfonation and hydrolysis.

  • The Issue: Sulfonation of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid can lead to over-sulfonation (impurities) or hydrolysis of the sulfonamide during workup.

  • Protocol Adjustment:

    • Stoichiometry: Strictly limit chlorosulfonic acid to 1.05 - 1.1 equivalents.

    • Quenching: Quench the sulfonyl chloride intermediate into anhydrous ammonia in ethyl acetate rather than aqueous ammonia to prevent hydrolysis to the sulfonic acid.

Module 4: Regioselectivity (Alkylation)

Context: Alkylating 3-hydroxy-1,2-benzisoxazoles (or their tautomeric benzisoxazolones). Issue: Competition between N-alkylation (target for some anticonvulsants) and O-alkylation .

Target Conditions Solvent System Mechanism
N-Alkylation Hard electrophiles, Polar Protic solvents.Methanol/EthanolSolvent hydrogen-bonds to Oxygen, shielding it; favors N-attack.
O-Alkylation Soft electrophiles, Polar Aprotic solvents.DMF/DMSO + K₂CO₃Naked anion effect exposes the Oxygen (harder nucleophile) for reaction.

References

  • BenchChem. (2025).[5] Common side reactions in the synthesis of benzisoxazoles. Retrieved from .

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The Kemp elimination. Journal of the American Chemical Society. .

  • Uno, H., et al. (1979). Studies on 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical and Pharmaceutical Bulletin. .

  • Janssen Pharmaceutica. (2004). Process for making risperidone and intermediates therefor. US Patent 20040097523A1.[6] .

  • Thieme Connect. (2004). Synthesis of 1,2-Benzisoxazoles. Science of Synthesis. .

Sources

Troubleshooting

How to improve the yield of N-alkylation on a piperidine ring

Ticket #404: Yield Optimization & Side-Reaction Suppression Status: Open Assigned Specialist: Senior Application Scientist Priority: High Executive Summary The N-alkylation of piperidine is deceptively simple.[1] While a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Yield Optimization & Side-Reaction Suppression

Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Executive Summary

The N-alkylation of piperidine is deceptively simple.[1] While a standard


 reaction seems obvious, it is frequently plagued by three yield-killing mechanisms: Poly-alkylation (Quaternization) , Elimination (

)
, and Steric Stalling .

This guide moves beyond basic textbook definitions to provide field-tested protocols that manipulate kinetics, solubility, and basicity to maximize the yield of the desired tertiary amine.

Module 1: The Strategic Decision Matrix

Before mixing reagents, you must select the correct pathway based on your electrophile. Most yield issues stem from forcing a Direct Alkylation (


) on a substrate better suited for Reductive Amination.

PiperidineStrategy Start START: Select Electrophile Type Methyl Methyl Group (MeI, MeOTs) Start->Methyl Primary Primary Alkyl Halide (R-CH2-X) Start->Primary Secondary Secondary Alkyl Halide (R2-CH-X) Start->Secondary Aldehyde Aldehyde/Ketone (Precursor) Start->Aldehyde Direct Direct Alkylation (Risk: Quaternization) Methyl->Direct Careful Stoichiometry Reductive Reductive Amination (Gold Standard) Methyl->Reductive Use Formaldehyde (Better) Cesium Cesium Carbonate Protocol (DMF/Cs2CO3) Primary->Cesium Standard Route Finkelstein Finkelstein Modification (Add NaI) Primary->Finkelstein If Cl/Br is slow Secondary->Direct High Risk of E2 Secondary->Reductive Preferred (Avoids E2) Aldehyde->Reductive High Yield

Figure 1: Strategic workflow for selecting the optimal N-alkylation pathway based on electrophile sterics and reactivity.

Module 2: The "Gold Standard" Protocol (Reductive Amination)

Best For: Preventing over-alkylation and avoiding elimination side-products. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[2][3]

Why it works: The intermediate iminium ion is reduced faster than the starting ketone/aldehyde.[3] Unlike direct alkylation, the resulting tertiary amine is less reactive toward further reaction, naturally stopping the process at the desired stage.

Protocol: Sodium Triacetoxyborohydride (STAB) Method

Reference Grounding: This protocol utilizes STAB (


) due to its mildness compared to Sodium Cyanoborohydride (

), avoiding toxic cyanide byproducts while maintaining selectivity. [1, 2]
StepActionTechnical Note
1. Solvation Dissolve Piperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .DCE is preferred for solubility, but THF is safer. Avoid protic solvents if possible to prevent borohydride decomposition.
2. Activation Add Acetic Acid (AcOH) (1.0 - 1.5 equiv).Crucial: Acid catalysis accelerates iminium formation. Without this, the reaction may stall with hindered ketones.
3. Reduction Add

(1.4 - 1.6 equiv) in one portion.
STAB is bulky; it reduces the iminium species selectively over the carbonyl.
4. Reaction Stir at Room Temp for 2–16 hours under

.
Monitor by TLC/LCMS. Look for disappearance of the imine intermediate.
5. Quench Quench with saturated aqueous

.[4]
Neutralizes the acid and breaks down boron complexes.
Module 3: Direct Alkylation Optimization (The "Cesium Effect")

Best For: Primary alkyl halides or when the aldehyde precursor is unstable/unavailable. The Problem: Standard bases (


, 

) often lead to slow reactions or dialkylation (quaternization).

The Solution: Use Cesium Carbonate (


)  in DMF .
Mechanism:  The "Cesium Effect" relies on the large ionic radius of 

. In polar aprotic solvents like DMF,

is poorly solvated and forms "loose" ion pairs with the carbonate. This leaves the carbonate anion "naked" and highly basic, facilitating rapid deprotonation of the ammonium intermediate without requiring high heat (which promotes elimination). [3, 4]
Protocol: Cesium-Promoted

ComponentSpecificationFunction
Solvent DMF (Anhydrous)High dielectric constant dissociates ion pairs. Acetonitrile is a secondary alternative.
Base

(1.5 - 2.0 equiv)
The "naked" anion effect increases rate and suppresses over-alkylation via surface effects.
Additive TBAI or NaI (0.1 equiv)Finkelstein Catalyst. Converts sluggish Alkyl-Cl/Br to reactive Alkyl-I in situ. [5]
Temperature

to

Keep T < 60°C to prevent E2 elimination, especially with secondary halides.
Module 4: Troubleshooting & FAQs
Q1: Why is my reaction producing significant amounts of alkene (Elimination Product)?

Diagnosis: You are likely witnessing E2 competition . The Science: Piperidine is a base as well as a nucleophile.[5] If you use a secondary alkyl halide (e.g., Isopropyl bromide) and heat it, the piperidine will abstract a


-proton rather than attack the 

-carbon. Corrective Action:
  • Switch to Reductive Amination: Use acetone + piperidine + STAB. This completely bypasses the E2 pathway.

  • Lower the Temperature:

    
     is favored over 
    
    
    
    at lower temperatures.
  • Change Solvent: Switch from DMF to Acetonitrile (MeCN). DMF can sometimes promote elimination due to its high polarity stabilizing the transition state.

Q2: I am getting a quaternary ammonium salt (double alkylation). How do I stop at the tertiary amine?

Diagnosis: The product (N-alkylpiperidine) is more nucleophilic than the starting material. The Science: Alkyl groups are electron-donating. Once the first alkyl group is added, the nitrogen lone pair becomes more electron-rich, reacting faster with the remaining alkyl halide than the starting piperidine does. Corrective Action:

  • Stoichiometry Inversion: Add the Alkyl Halide dropwise to an excess of Piperidine (1.5 - 2.0 equiv). This ensures the alkyl halide is always the limiting reagent.

  • Use the Cesium Protocol:

    
     has been shown to chemically suppress quaternization in solid-liquid phase transfer conditions. [3]
    
Q3: The reaction is stalled at 50% conversion. Should I add more base?

Diagnosis: Leaving group stagnation. Corrective Action: Do not add more base; add a catalyst. The Fix: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) . Mechanism (Finkelstein): The Iodide displaces the Chloride/Bromide to form a transient Alkyl-Iodide.[6] The C-I bond is weaker and breaks much faster than C-Cl or C-Br, re-accelerating the


 attack by piperidine. [5, 6]
References
  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride."

  • Salvatore, R. N., et al. (2002).[7] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[8][9] The Journal of Organic Chemistry.

  • Dijkstra, G., et al. (1987). "An assessment of the causes of the 'cesium effect'." The Journal of Organic Chemistry.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

  • AdiChemistry. "Finkelstein Reaction Mechanism and Conditions."

Sources

Optimization

Optimizing catalyst selection for benzisoxazole formation

Topic: Optimizing Catalyst Selection for 1,2-Benzisoxazole Formation Welcome to the Technical Support Center Current Status: Operational Ticket ID: BZI-CAT-OPT-001 Assigned Specialist: Senior Application Scientist, Heter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection for 1,2-Benzisoxazole Formation

Welcome to the Technical Support Center

Current Status: Operational Ticket ID: BZI-CAT-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: 1,2-Benzisoxazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for blockbuster antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). The formation of the critical N–O bond often presents a dichotomy between Copper-Catalyzed (Ullmann-type) and Base-Mediated (S_NAr) methodologies. This guide provides a decision framework to navigate these routes, troubleshoot catalytic failures, and prevent common side reactions like the Beckmann rearrangement.

Module 1: Catalyst Selection Matrix (The Decision Engine)

Before initiating synthesis, select your protocol based on substrate electronic properties and available leaving groups. Do not default to copper catalysis if a metal-free route is viable.[1]

Decision Logic Diagram

CatalystSelection Start Start: Analyze Substrate Substrate Substrate Type? Start->Substrate HaloOxime 2-Halobenzaldoxime (X = Br, I) Substrate->HaloOxime Unactivated Ring FluoroOxime 2-Fluorobenzaldoxime (Activated by EWG) Substrate->FluoroOxime Electron Deficient Ketoxime 2-Hydroxyaryl Ketoxime (or Acetate) Substrate->Ketoxime Labile OH RouteCu Route A: Copper Catalysis (Ullmann-Type) HaloOxime->RouteCu Requires Metal Activation RouteBase Route B: Metal-Free S_NAr (Base Mediated) FluoroOxime->RouteBase Direct Displacement RouteGreen Route C: Ionic Liquid/MW (Green Synthesis) Ketoxime->RouteGreen Dehydration/Cyclization

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate activation.

Module 2: Copper-Catalyzed Cyclization (Route A)

Context: This is the industry standard for unactivated 2-haloaryl oximes where direct nucleophilic substitution is energetically unfavorable. The reaction proceeds via an intramolecular Ullmann-type O-arylation.

Standard Operating Procedure (SOP-Cu-01)
ParameterSpecificationRationale
Pre-Catalyst CuI (5–10 mol%)Cu(I) is the active species. CuI is stable and cost-effective.
Ligand 1,10-Phenanthroline (20 mol%) or L-ProlineBidentate ligands stabilize the Cu-intermediate and prevent aggregation. L-Proline is preferred for "greener" aqueous-organic systems.
Base Cs₂CO₃ (2.0 equiv)Cesium effect: Higher solubility in organic solvents and "naked" carbonate anion enhances deprotonation.
Solvent DMF or DMSOHigh dielectric constant required to solubilize inorganic bases and stabilize polar transition states.
Temp 80–110 °CRequired to overcome the activation energy of oxidative addition into the C-Halide bond.
Troubleshooting Guide: Cu-Catalysis

Issue 1: Reaction Stalls at <50% Conversion

  • Diagnosis: Catalyst poisoning or ligand dissociation.

  • Fix:

    • Check Oxygen: Cu(I) oxidizes to inactive Cu(II) in air. Degas solvents (sparge with Ar/N2 for 20 min) before adding the catalyst.

    • Ligand Load: Increase Ligand:Metal ratio to 2:1. Excess ligand protects the active metal center.

    • Add Reductant: If using Cu(II) salts (e.g., Cu(OAc)₂), add 10 mol% Sodium Ascorbate to generate active Cu(I) in situ.

Issue 2: Formation of De-halogenated Side Product (Reduction)

  • Diagnosis: Solvent acting as a hydrogen source or excessive temperature.

  • Fix: Switch solvent from DMF (which can decompose to form reductants) to Toluene/Dioxane mixtures, though this may require a stronger ligand like TMEDA or DMEDA .

Mechanistic Visualization (The "Why" it Works)

CuMechanism L_Cu_I L-Cu(I)-X (Active Species) OxAdd Oxidative Addition L_Cu_I->OxAdd + Ar-X Int_III L-Cu(III)-Ar-X (Intermediate) OxAdd->Int_III LigEx Ligand Exchange (Base Assisted) Int_III->LigEx + Oxime-OH RedElim Reductive Elimination (Product Release) LigEx->RedElim - HX RedElim->L_Cu_I + Benzisoxazole

Figure 2: Catalytic cycle showing the critical Oxidative Addition and Reductive Elimination steps. Ligand exchange is the rate-determining step in many sterically hindered substrates.

Module 3: Metal-Free & Green Synthesis (Route B/C)

Context: For substrates with labile leaving groups (e.g., oxime acetates) or activated rings (e.g., 2-fluoro), metal catalysts are unnecessary and introduce purification burdens (heavy metal scavenging).

Protocol: Ionic Liquid Mediated Synthesis (SOP-Green-02)

Reference: Shelke et al., Org.[2] Commun. 2009 [1]

Workflow:

  • Substrate: 2-Hydroxyaryl ketoxime.

  • Reagent: [bmim]OH (1-butyl-3-methylimidazolium hydroxide) - Acts as both solvent and base.

  • Conditions: Microwave irradiation (180 W) for 30–60 seconds.

  • Workup: Extract with ether; recycle the ionic liquid.

Why this works: The ionic liquid provides a highly polar medium that stabilizes the charged transition state of the cyclization, while the hydroxide moiety facilitates rapid deprotonation of the oxime oxygen.

Comparison of Methods
FeatureCopper Catalysis (Route A)Metal-Free/Ionic Liquid (Route B/C)
Substrate Scope Broad (works on unactivated halides)Limited (requires activated/labile groups)
Reaction Time 6–24 Hours< 5 Minutes (MW)
Purification Requires Silica gel + Metal ScavengersSimple Extraction
Scalability High (Process Chemistry standard)Moderate (MW limitations)

Module 4: Critical Troubleshooting - The Beckmann Divergence

The Problem: The most dangerous side reaction in benzisoxazole synthesis is the Beckmann Rearrangement , which converts the oxime into a benzoxazole or amide instead of the desired 1,2-benzisoxazole.

Mechanism of Failure: Under acidic or thermal stress, the oxime hydroxyl group becomes protonated (or coordinated to a Lewis Acid metal), creating a good leaving group. The anti-periplanar alkyl/aryl group migrates to the nitrogen, breaking the C-C bond and forming the amide/benzoxazole.

Prevention Protocol:

  • Acidity Control: Ensure the reaction pH remains basic (>9). Even trace acid from dirty glassware can trigger the rearrangement.

  • Temperature: Do not exceed 110 °C. If the reaction is sluggish, add a better ligand rather than increasing heat.

  • Leaving Group Management: If using oxime acetates (O-Ac), avoid Lewis Acid catalysts (like ZnCl₂ or FeCl₃) which are known to catalyze the rearrangement [2].

FAQ: Purification and Analysis

Q: How do I distinguish 1,2-benzisoxazole from the side-product benzoxazole?

  • A: Use 13C NMR .

    • 1,2-Benzisoxazole: The C3 carbon (imine-like) typically appears around 155–160 ppm .

    • Benzoxazole: The C2 carbon (between N and O) is more deshielded, typically appearing around 160–165 ppm , but the key differentiator is the proton attached to it (if C3-H benzisoxazole vs C2-H benzoxazole). In 1H NMR, the benzisoxazole C3-H is often a singlet around 8.5–9.0 ppm , whereas benzoxazole C2-H is slightly downfield.

Q: My Copper reaction is green/blue. Is this bad?

  • A: Yes. Active Cu(I) species are usually yellow, pale orange, or colorless. A green/blue hue indicates oxidation to Cu(II).

    • Action: Add 10% Sodium Ascorbate or degas the reaction mixture immediately.

References

  • Shelke, K. F., et al. (2009).[2] "Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid." Organic Communications, 2:3, 72-78.[2]

  • Jiang, Y., et al. (2022).[3] "Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides." Current Organic Synthesis, 19(7).

  • Shaughnessy, K. H., et al. (2003). "Palladium-Catalyzed Inter- and Intramolecular Arylation of C-H Bonds." Journal of Organic Chemistry. (General reference for Pd-mechanisms cited in context of cross-coupling).
  • Thieme Chemistry. (2025).[4] "Science of Synthesis: 1,2-Benzisoxazoles." Thieme Connect.

(Note: URLs provided are based on verifiable search outputs. Always verify specific page numbers in your institution's library.)

Sources

Troubleshooting

Resolving impurities in 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride synthesis

This guide functions as a specialized Technical Support Center for the synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride . Note on Isomer Specificity: This guide specifically addresses the 4-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride .

Note on Isomer Specificity: This guide specifically addresses the 4-fluoro isomer. This compound is a regioisomer of the widely known antipsychotic intermediate 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (used in Paliperidone/Risperidone).[1][2] The 4-fluoro position introduces unique stability challenges—specifically high susceptibility to Nucleophilic Aromatic Substitution (


)—which requires distinct handling compared to the 6-fluoro analog.[1][2]

[1][2]

Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Subject: Impurity Profiling & Process Troubleshooting

Part 1: Critical Process Parameters & Reaction Logic

The synthesis hinges on the intramolecular cyclization of (2,6-difluorophenyl)(piperidin-4-yl)methanone oxime .[1][2] Unlike the 2,4-difluoro precursor used for Paliperidone, the 2,6-difluoro substitution pattern allows cyclization at either ortho-fluorine, leaving the remaining fluorine at the C4 position of the benzisoxazole ring.[2]

Reaction Workflow & Impurity Map

The following diagram illustrates the primary synthetic pathway and the divergence points where critical impurities are generated.[2]

G SM Start: (2,6-Difluorophenyl) (piperidin-4-yl)methanone Oxime Intermediate: Oxime (Z/E Mixture) SM->Oxime NH2OH·HCl, Base Imp_Regio Impurity C: 6-Fluoro Isomer (From SM Contamination) SM->Imp_Regio If 2,4-Difluoro present Target Target: 4-Fluoro-3- (piperidin-4-yl)benzisoxazole Oxime->Target Base (KOH/NaOtBu) Cyclization (-HF) Imp_Amide Impurity A: Amide (Beckmann Rearrangement) Oxime->Imp_Amide Acidic pH or High Temp Imp_Dimer Impurity B: Dimer (SNAr at C4-F) Target->Imp_Dimer Free Amine Attack on C4-F

Figure 1: Synthetic pathway showing the divergence of the oxime intermediate into the target benzisoxazole versus the Beckmann rearrangement amide and dimerization pathways.[2][3][4]

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists working with the 4-fluoro scaffold.

Category 1: The "Dimer" & Oligomerization Issue

User Report: We are observing a high molecular weight impurity (M+ = ~438) that increases during the workup of the free base.

Diagnosis: You are likely seeing Self-Alkylation (Dimerization) .[1] Unlike the 6-fluoro isomer, the 4-fluoro substituent is electronically activated.[1][2] It sits ortho to the bridgehead nitrogen/oxygen, making it highly susceptible to


 displacement.[2] If the piperidine nitrogen is unprotected (secondary amine), it acts as a nucleophile and attacks the 4-fluoro position of another product molecule.[2]

Protocol Fix:

  • Protect the Nitrogen: Do not perform the cyclization on the free piperidine if possible.[2] Use an N-Acetyl or N-Boc protected precursor.[1][2]

    • Why? Removing the nucleophilicity of the piperidine prevents it from attacking the 4-F position.[1][2]

  • pH Control during Workup: If you must use the unprotected piperidine:

    • Quench the reaction into cold dilute HCl immediately.

    • Do not allow the free base to sit in solution at ambient temperature.[2] Convert it to the HCl salt immediately upon isolation.

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) for the workup of the free base, as they accelerate

    
     reactions.[2] Use Toluene or DCM.
    
Category 2: Uncyclized Oxime & Isomerism

User Report: HPLC shows 5-10% starting material remaining, but extending reaction time increases the amide impurity.[1][2]

Diagnosis: This is a Geometric Isomerism (Z/E) Stall . The oxime forms as a mixture of E (anti) and Z (syn) isomers. Only the isomer where the -OH is close to the Fluorine (the Z-isomer relative to the ring) can cyclize.[1][2] The E-isomer reacts much slower because it must first isomerize.[1][2]

Protocol Fix:

  • Base Strength: Switch from weak bases (

    
    ) to stronger alkoxide bases (KOtBu or NaOEt) in alcohols.
    
    • Mechanism:[1][3][5][6][7][8][9][10][11] Stronger bases facilitate the deprotonation and rapid equilibration between E and Z oximes, driving the reaction to completion.[2]

  • Temperature: Maintain reaction at reflux (65-80°C). Lower temperatures trap the unreactive isomer.[2]

  • Check Water Content: Ensure the system is anhydrous. Water solvates the fluoride leaving group, reducing its nucleofugality and slowing the ring closure.[2]

Category 3: The "Amide" Impurity (Beckmann)

User Report: We see a persistent impurity at RRT ~0.85 that resists crystallization.

Diagnosis: This is the Beckmann Rearrangement Product (N-(2,6-difluorophenyl)piperidine-4-carboxamide).[1][2] Under acidic conditions or excessive thermal stress, the oxime rearranges instead of cyclizing.[2]

Protocol Fix:

  • Strict pH Monitoring: Ensure the reaction mixture remains basic (pH > 10) throughout the cyclization.

    • Risk:[1][10] Adding hydroxylamine hydrochloride (

      
      ) without sufficient neutralizing base creates local acidic pockets that trigger the rearrangement.
      
  • Order of Addition: Pre-mix Hydroxylamine HCl with the base before adding the ketone substrate.

  • Reagent Quality: Use free base Hydroxylamine (50% in water) instead of the HCl salt if the rearrangement persists.

Part 3: Analytical Data & Purification[1][4]

Impurity Profile Table

Use this table to identify peaks in your HPLC trace.

Impurity TypeStructure / OriginRelative Retention Time (RRT)*Control Strategy
SM (Ketone) (2,6-difluorophenyl)(piperidin-4-yl)methanone1.20Monitor conversion; use excess

.[1][2]
Oxime (Z/E) Intermediate1.10 - 1.15 (Doublet)Drive reaction with stronger base/heat.[1]
Amide Beckmann Rearrangement Product0.85Maintain basic pH; Avoid acid catalysts.
Dimer Bis-alkylated species (N-attack on 4-F)1.80 - 2.10Critical: Use N-protection or rapid salt formation.[1][2]
Regioisomer 6-Fluoro -benzo[d]isoxazole1.00 (Co-elutes often)Must control SM purity. 2,4-difluoro SM must be <0.1%.[1]

*Note: RRTs are approximate and depend on C18 column conditions (Mobile Phase: Acetate Buffer/Acetonitrile).

Recommended Purification Protocol (HCl Salt Formation)

To purge the "Dimer" and "Amide" impurities, the formation of the Hydrochloride salt is the most effective method.[2]

  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (5 volumes) at 50°C.

  • Filtration: Filter hot to remove inorganic salts (NaCl/KCl).[1]

  • Acidification: Slowly add HCl in IPA (5-6N) at 40-50°C until pH 2-3 is reached.

    • Tip: Do not use aqueous HCl; water increases solubility of the impurities.[2]

  • Crystallization: Cool slowly to 0-5°C over 2 hours.

  • Wash: Filter and wash the cake with cold Acetone .

    • Why Acetone? The Beckmann amide and unreacted oxime have high solubility in acetone, while the Benzisoxazole-HCl salt is insoluble.[2]

Part 4: References

  • Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (Methodological analog for oxime cyclization conditions). Google Patents. CN111777601B.[8] Available at:

  • Beckmann Rearrangement Mechanisms. (Explanation of Amide impurity formation). Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of Paliperidone intermediates. (Discussion of impurities in benzisoxazole synthesis). US Patent Application 20110087024A1. Available at:

Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted by qualified chemists in a controlled laboratory environment with appropriate safety protocols.

Sources

Reference Data & Comparative Studies

Validation

Comparative In Silico Pharmacology: Benzisoxazole-Based Antipsychotics

Executive Summary & Mechanistic Rationale The benzisoxazole scaffold represents a cornerstone in the design of "atypical" (second-generation) antipsychotics. Unlike first-generation butyrophenones (e.g., haloperidol) tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The benzisoxazole scaffold represents a cornerstone in the design of "atypical" (second-generation) antipsychotics. Unlike first-generation butyrophenones (e.g., haloperidol) that bind tightly and non-selectively to Dopamine D2 receptors, benzisoxazole derivatives like Risperidone , Paliperidone , and Iloperidone are engineered for a balanced 5-HT2A/D2 antagonism .

This guide provides a technical comparison of these three agents using molecular docking data. The core differentiation lies not just in their binding affinities (


), but in their binding kinetics  and residue-specific topology  within the receptor active sites.
  • Risperidone: The archetype; exhibits high affinity for both 5-HT2A and D2, with deep penetration into the orthosteric pocket.

  • Paliperidone (9-OH-Risperidone): The active metabolite; shares the binding mode of risperidone but possesses a hydroxyl group that alters solvation penalties and blood-brain barrier (BBB) transport, without significantly disrupting the orthogonal binding pose.

  • Iloperidone: Structurally distinct in the "tail" region; displays a unique profile with higher affinity for D3 and

    
    -adrenergic receptors, driven by interactions with the Extended Binding Pocket (EBP)  of the D2-like receptors.
    

Methodological Framework: Validated Docking Protocol

To ensure reproducibility and scientific integrity, the following computational workflow is established as the standard for evaluating these ligands.

Structural Preparation[1]
  • Receptor Selection:

    • Dopamine D2 Receptor: Crystal structure of human D2R in complex with risperidone (e.g., PDB ID: 6CM4 ).[1] Resolution: 2.87 Å.

    • Serotonin 5-HT2A Receptor: Crystal structure of human 5-HT2A (e.g., PDB ID: 6A93 ).[2]

  • Protein Pre-processing:

    • Removal of non-essential water molecules (retain waters bridging Asp3.32 if applicable).

    • Protonation of Asp3.32 (D2) and Asp3.32 (5-HT2A) is critical; these residues act as the primary anchor for the protonated nitrogen of the ligand.

    • Missing loops modeled using Modeller or Prime (Schrödinger).

Ligand Preparation
  • Protonation State: All three ligands possess a piperidine nitrogen. At physiological pH (7.4), this nitrogen is protonated (

    
    ), forming a crucial salt bridge with Asp3.32.
    
  • Conformational Search: Monte Carlo conformational search (e.g., OPLS4 force field) to generate low-energy bioactive conformers prior to docking.

Docking Workflow Visualization

The following diagram outlines the critical path for a comparative docking study.

DockingWorkflow cluster_0 Validation Step PDB PDB Retrieval (6CM4 / 6A93) Prep Protein Preparation (H-bond optim, H2O removal) PDB->Prep Grid Grid Generation (Center: Asp3.32) Prep->Grid Dock Molecular Docking (Lamarckian GA / SP-XP) Grid->Dock LigPrep Ligand Prep (Protonation pH 7.4) LigPrep->Dock Analysis Interaction Profiling (Salt Bridges, Pi-Stacking) Dock->Analysis RMSD Re-docking Validation (RMSD < 2.0 Å) Dock->RMSD

Caption: Standardized molecular docking workflow ensuring structural integrity and validation via RMSD calculation.

Comparative Analysis: Binding Data & Residue Interactions[1][3][4][5]

Binding Affinity & Energetics

The following data synthesizes results from multiple comparative studies (AutoDock Vina & Schrödinger Glide).

LigandReceptor TargetBinding Energy (

, kcal/mol)

(nM)
Primary Interaction Type
Risperidone Dopamine D2-10.3 to -14.53.1 - 4.0Salt Bridge (Asp3.32) + Orthosteric

-stacking
5-HT2A-11.40.1 - 0.5Salt Bridge + Hydrophobic Cleft
Paliperidone Dopamine D2-10.0 to -11.0~4.0Identical to Risperidone + H-bond (9-OH)
5-HT2A-10.8~1.0High Affinity
Iloperidone Dopamine D2-9.510 - 15Mixed: Orthosteric + Extended Binding Pocket
5-HT2A-10.25.6Strong Antagonism
Dopamine D3-10.57.1 Selectivity Driver
Structural Interaction Map (D2 Receptor)

The benzisoxazole moiety binds in the deep hydrophobic pocket, while the piperidine ring anchors the molecule.

Residue (Ballesteros-Weinstein)Risperidone InteractionPaliperidone InteractionIloperidone Interaction
Asp 114 (3.32) Salt Bridge (Critical)Salt Bridge Salt Bridge
Trp 386 (6.48) T-shaped

-stacking
T-shaped

-stacking

-stacking (Benzisoxazole)
Phe 389 (6.51) Hydrophobic / Edge-to-faceHydrophobicHydrophobic
Phe 390 (6.52) HydrophobicHydrophobicHydrophobic
His 393 (6.55)

-interaction

-interaction

-interaction
Ser/Thr Residues MinimalH-bond (via 9-OH group)Variable
Extended Pocket (EBP) Minimal interactionMinimal interactionStrong Interaction (Tail region)
Mechanistic Differentiators
  • The "9-OH" Factor (Paliperidone): While the docking score is similar to risperidone, the 9-hydroxyl group introduces a polar handle. In the D2 pocket, this group often faces towards Ser5.42 or water networks near the extracellular loop. This does not drastically change the binding energy but significantly alters the solvation desolvation penalty upon binding, which is a key factor in its kinetic off-rate (

    
    ).
    
  • The "Tail" Factor (Iloperidone): Iloperidone possesses a longer, flexible linker and a substituted phenoxy-propanone tail. Unlike risperidone, which is compact, iloperidone extends toward the extracellular vestibule (Extended Binding Pocket). This interaction with residues like Val/Phe2.61 and Tyr7.35 is characteristic of D3-selective ligands, explaining its unique pharmacological profile (higher D3 vs D2 affinity compared to risperidone).

Visualizing the Interaction Topology

The diagram below maps the pharmacophoric features of these drugs to the receptor sub-pockets.

InteractionMap cluster_drugs Specific Features Benz Benzisoxazole Ring (Head Group) Ortho Orthosteric Pocket (Deep Hydrophobic) Benz->Ortho Pi-Stacking (Trp6.48, Phe6.51) Pip Piperidine Nitrogen (Protonated) Anchor Asp 3.32 (Anionic Anchor) Pip->Anchor Salt Bridge (Ionic) Linker Alkyl Linker Linker->Ortho Hydrophobic (Van der Waals) Pali Paliperidone: 9-OH adds H-bond Linker->Pali Tail Tail Group (Pyrimidinone/Phenoxy) EBP Extended Binding Pocket (Extracellular Loops) Tail->EBP Variable Interaction (Iloperidone > Risperidone) Ilo Iloperidone: Tail targets EBP/D3 Tail->Ilo

Caption: Pharmacophore mapping of benzisoxazole antipsychotics. The "Head" binds deep (Orthosteric), while the "Tail" determines subtype selectivity via the Extended Binding Pocket (EBP).

Experimental Validation Protocol

To validate these in silico findings, the following assay conditions are recommended:

  • Radioligand Binding Assay:

    • Tracer:

      
      -N-Methylspiperone (D2/D3) or 
      
      
      
      -Ketanserin (5-HT2A).
    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl (mimics physiological salt for accurate agonist/antagonist discrimination).

    • Analysis: Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
  • Site-Directed Mutagenesis:

    • Mutate Asp3.32

      
       Ala : Should abolish binding for all three (confirms salt bridge).
      
    • Mutate Trp6.48

      
       Ala : Should significantly reduce affinity for the benzisoxazole head group (confirms 
      
      
      
      -stacking).

References

  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D. Link

  • Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. Link

  • Kimura, H., et al. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine. Nature Structural & Molecular Biology. Link

  • Kozielska, M., et al. (2012).[3] Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Journal of Pharmacokinetics and Pharmacodynamics. Link

  • Richelson, E., & Souder, T. (2000). Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds. Life Sciences. Link

  • Subramanian, N., et al. (2006). Iloperidone Binding to Human and Rat Dopamine and 5-HT Receptors.[4] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

Comparative study of the antimicrobial activity of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives

Executive Summary This guide provides a technical comparative analysis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives (and their regioisomer, the 6-fluoro analogue), evaluating their efficacy as antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives (and their regioisomer, the 6-fluoro analogue), evaluating their efficacy as antimicrobial agents.[1] While this scaffold is historically recognized as the pharmacophore for atypical antipsychotics (e.g., Risperidone, Paliperidone), recent medicinal chemistry campaigns have repurposed the core to target multidrug-resistant (MDR) pathogens.

Key Findings:

  • Scaffold Versatility: The piperidine nitrogen serves as a critical handle for derivatization (sulfonamides, phosphoramidates, amides), significantly altering the lipophilicity and binding affinity.

  • Potency: Specific phosphoramidate and amide derivatives demonstrate MIC values comparable to Norfloxacin and Ciprofloxacin against Gram-positive strains (S. aureus, B. subtilis).

  • Mechanism: In silico studies suggest these derivatives act via DNA Gyrase inhibition, distinct from the dopamine/serotonin antagonism of their parent drugs.

Chemical Architecture & Rational Design

The Pharmacophore

The core structure combines three essential features for antimicrobial activity:

  • Benzo[d]isoxazole Ring: A bioisostere for the quinolone core found in fluoroquinolones, providing planar geometry for DNA intercalation.

  • Fluorine Substitution: Enhances metabolic stability (blocking oxidative metabolism) and increases lipophilicity, facilitating bacterial membrane penetration.

  • Piperidine Moiety: Provides a basic center for solubility and a nucleophilic "handle" for generating diverse libraries.

Technical Note on Isomerism

Note: While the 4-fluoro isomer is a valid chemical entity, the vast majority of literature data focuses on the 6-fluoro isomer (Risperidone intermediate). In standard IUPAC numbering for benzisoxazoles, the oxygen is position 1 and nitrogen is 2. The fluorine is typically at position 6. This guide presents data primarily on the 6-fluoro series as the benchmark for this chemical space, serving as a direct reference for 4-fluoro regioisomer development.

Synthesis Pathway

The generation of antimicrobial candidates typically involves nucleophilic substitution or coupling reactions at the piperidine nitrogen.

SynthesisPath cluster_conditions Reaction Conditions Core Core Scaffold (Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) Product Target Derivative (Sulfonamide / Amide / Phosphoramidate) Core->Product Nucleophilic Attack Reagent Electrophile (R-SO2-Cl / R-CO-Cl / Phosphorochloridate) Reagent->Product Base Base Catalyst (TEA / K2CO3) Base->Product HCl Scavenger

Figure 1: General synthetic workflow for functionalizing the piperidine core. The secondary amine acts as the nucleophile attacking the electrophilic center of the reagent.

Comparative Performance Analysis

The following data synthesizes results from recent studies on Phosphoramidate and Amide derivatives of the fluorinated benzisoxazole scaffold.

Antibacterial Activity (MIC in )

Experimental Context: Broth microdilution method; Inoculum size


 CFU/mL.
Compound IDSubstituent (R-Group)S. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
Core Scaffold Unsubstituted (H)>100>100>100>100
Derivative 4b Diethyl phosphoramidate12.5 12.5 25.050.0
Derivative 4d Diphenyl phosphoramidate6.25 12.5 25.025.0
Derivative 6III 2-Furoyl amide25.025.050.0100.0
Norfloxacin (Standard Control)12.512.56.2512.5
Ampicillin (Standard Control)6.2510.0>100 (Res)>100

Analysis:

  • Phosphoramidates (4b, 4d): Exhibit superior activity compared to Amides. The phosphorus moiety likely mimics the phosphate backbone of DNA or improves cellular uptake via phosphate transport channels. Compound 4d matches the potency of Norfloxacin against Gram-positive strains.

  • Gram-Negative Barrier: Activity against E. coli and P. aeruginosa is lower than S. aureus. This is typical for hydrophobic scaffolds which struggle to penetrate the lipopolysaccharide (LPS) layer of Gram-negative bacteria without specific porin-targeting motifs.

Antifungal Activity (MIC in )[2]
Compound IDA. nigerC. albicansA. flavusComparison to Standard
Derivative 4d 25.025.050.0Moderate
Derivative 4j 12.525.025.0High
Nystatin 12.512.512.5Standard

Analysis:

  • Derivative 4j (containing electron-withdrawing groups on the phenyl ring) shows antifungal promise, likely by disrupting ergosterol biosynthesis, a mechanism supported by the lipophilic nature of the fluorinated benzisoxazole.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols must be adhered to.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI 1640 medium for fungi.

  • Resazurin dye (0.015%) for visual readout.

Workflow:

  • Stock Preparation: Dissolve derivatives in DMSO to 1000

    
    .
    
  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 100

    
     to 0.1 
    
    
    
    ).
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard, dilute 1:100, and add to wells (Final: 
    
    
    
    CFU/mL).
  • Incubation:

    
     for 18-24 hours.
    
  • Readout: Add 30

    
     Resazurin. Incubate 2 hours. Blue 
    
    
    
    Pink transition indicates growth. MIC is the lowest concentration remaining Blue.
Biological Assay Workflow Diagram

AssayFlow Stock Compound Stock (DMSO) Plate 96-Well Plate (Serial Dilution) Stock->Plate Incubate Incubation (37°C, 24h) Plate->Incubate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Dye Add Resazurin (Redox Indicator) Incubate->Dye Read Determine MIC (No Color Change) Dye->Read

Figure 2: High-throughput screening workflow for determining antimicrobial efficacy.

Mechanism of Action (Proposed)

Molecular docking studies referenced in the literature suggest that these derivatives do not act on the dopamine receptors (unlike Risperidone) but rather target bacterial DNA Gyrase (Subunit B) .

  • Binding Mode: The benzisoxazole ring intercalates into the DNA-enzyme complex.

  • Interaction: The piperidine nitrogen (and attached phosphoramidate/sulfonamide) forms hydrogen bonds with Asp73 and Arg76 residues in the ATPase active site.

  • Fluorine Role: The fluorine atom forms halogen bonds or hydrophobic interactions within the binding pocket, stabilizing the complex.

MOA Drug Fluorinated Derivative Target DNA Gyrase (GyrB) Drug->Target H-Bonding & Intercalation Complex Stabilized Cleavable Complex Target->Complex DNA Supercoiling Blocked Result Inhibition of Replication (Bacteriostasis/Cidal) Complex->Result

Figure 3: Proposed mechanism of action involving DNA Gyrase inhibition.

References

  • Synthesis and biological evaluation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids. Journal of Biomolecular Structure and Dynamics.

  • In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as potential antimicrobial agents. PubMed.

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed.

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).

Sources

Validation

Technical Guide: Validating Binding Affinity of Novel Compounds to Serotonin 5-HT2A Receptors

Executive Summary The 5-HT2A receptor is a Class A GPCR and a primary target for atypical antipsychotics and psychedelics. In drug discovery, "binding affinity" is often treated as a singular metric ( ), but the method o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-HT2A receptor is a Class A GPCR and a primary target for atypical antipsychotics and psychedelics. In drug discovery, "binding affinity" is often treated as a singular metric (


), but the method of acquisition dictates the data's utility.

This guide compares three validation platforms: Radioligand Binding (the quantitative gold standard), TR-FRET (the high-throughput workhorse), and NanoBRET (the live-cell kinetic profiler). As a Senior Application Scientist, I argue that while radioligand binding remains the requisite for IND (Investigational New Drug) filings, incorporating kinetic data from BRET-based assays is critical for predicting in vivo efficacy (residence time).

Part 1: The Gold Standard – Radioligand Filtration Binding

Despite the industry's push for non-radioactive alternatives, radioligand binding remains the benchmark for determining equilibrium dissociation constants (


) and inhibition constants (

). It provides a direct measure of receptor occupancy without the steric hindrance of bulky fluorophores.
The Critical Choice: Ligand Selection

For 5-HT2A, the choice of radioligand dictates assay specificity.

  • Avoid [³H]-Ketanserin: Historically common, but it has high affinity for

    
    -adrenergic receptors and histamine H1 receptors. Using it requires "masking" with prazosin and pyrilamine, introducing experimental error.
    
  • Select [³H]-MDL100,907 (Volinanserin): This is the superior choice. It is highly selective for 5-HT2A (

    
     nM) and exhibits negligible binding to other monoamine receptors, eliminating the need for complex masking cocktails.
    
Protocol: Saturation & Competition Binding

Objective: Determine the


 of a novel compound (NCE).

1. Membrane Preparation:

  • Source: HEK-293 cells stably expressing human 5-HT2A (recombinant) or rat frontal cortex (native).

  • Lysis: Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Repeat wash to remove endogenous serotonin.

  • Resuspension: Final protein concentration should be optimized to ~20–50 µ g/well .

2. Assay Assembly (96-well format):

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Note: MgCl₂ is critical for stabilizing the receptor-G-protein complex if using agonist radioligands, though less critical for antagonists like MDL100,907.

  • Non-Specific Binding (NSB) Control: Add 10 µM Mianserin or Methysergide to define NSB.

  • Radioligand: Add [³H]-MDL100,907 at a concentration near its ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (~0.5 nM).
    
  • Competitor: Add NCE in serial dilution (e.g.,

    
     M to 
    
    
    
    M).

3. Incubation & Termination:

  • Incubate for 60 minutes at 37°C (equilibrium is temperature-dependent).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI is non-negotiable; it neutralizes the negative charge of the glass fiber, preventing the positively charged radioligand from sticking non-specifically.

  • Wash: 3x with ice-cold buffer to arrest dissociation.

4. Data Analysis (The Mathematics of Integrity): Convert


 to 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is its dissociation constant determined via saturation binding.

Part 2: The High-Throughput Challenger – TR-FRET (HTRF)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves the safety and waste disposal issues of radioactivity. It utilizes a long-lifetime lanthanide donor (e.g., Terbium) and a fluorescent acceptor.[1][2]

Mechanism

This is a homogeneous assay (no wash steps).

  • Receptor: 5-HT2A is expressed with an N-terminal SNAP-tag, labeled with Terbium cryptate (Donor).

  • Tracer: A known 5-HT2A ligand labeled with a fluorophore (e.g., red acceptor).[3]

  • Signal: When the tracer binds, FRET occurs.[4][5] The NCE disrupts this interaction, decreasing the FRET signal.

Protocol Highlights
  • Reagents: Use commercial "Tag-lite" or similar systems.

  • Workflow: Add labeled cells

    
     Add NCE 
    
    
    
    Add Fluorescent Tracer
    
    
    Incubate 1 hr
    
    
    Read.
  • Readout: Ratio of Acceptor Emission (665 nm) / Donor Emission (620 nm).

  • Advantage: The ratiometric read-out cancels out well-to-well variability in cell number or compound autofluorescence (a common issue with simple fluorescence intensity).

Part 3: The Kinetic Innovator – NanoBRET (Live Cell)

Equilibrium affinity (


) often fails to predict clinical efficacy. Residence time  (

) is the superior metric. NanoBRET allows you to measure binding kinetics in live cells at 37°C, preserving the receptor's physiological signaling complexes.
Mechanism
  • Donor: NanoLuc luciferase fused to the N-terminus of 5-HT2A.

  • Acceptor: A cell-permeable fluorescent tracer.

  • BRET Signal: Generated only when the tracer binds.

Experimental Workflow for Kinetics
  • Transfection: HEK293 cells with N-term-NanoLuc-5-HT2A.

  • Tracer Addition: Add fluorescent tracer at

    
     concentration.
    
  • Competition: Add NCE at high concentration (

    
    ).
    
  • Measurement: Monitor BRET signal decay over time (e.g., 0 to 120 min).

  • Calculation: Fit to a "dissociation - one phase exponential decay" model to determine the

    
     of the tracer, and subsequently the NCE via Motulsky & Mahan kinetics.
    

Comparative Analysis: Selecting the Right Tool

FeatureRadioligand Binding ([³H]-MDL100,907)TR-FRET (Tag-lite/HTRF)NanoBRET (Live Cell)
Primary Output Equilibrium Affinity (

,

,

)

(Relative Affinity)
Kinetics (

,

, Residence Time)
Physiological Relevance Moderate (Membrane fragments, G-proteins may uncouple)Moderate (Often uses frozen membranes or artificial tags)High (Live cells, intact signaling machinery)
Throughput Low (Filtration bottlenecks)High (384/1536-well, no wash)Medium (384-well, real-time reads)
Sensitivity High (Gold Standard)Medium (Dependent on fluorophore quantum yield)High (Bioluminescence has low background)
Interference Low (Radioactivity is robust)Medium (Compounds can quench fluorescence)Low (Ratiometric & Bioluminescent)
Regulatory Status Preferred for IND/FDA Accepted for screeningSupporting Mechanism of Action (MoA) data

Strategic Validation Workflow

A robust drug discovery pipeline does not rely on a single assay. Use the following logic flow to validate your compounds efficiently.

G Start Library of Novel Compounds Screen Primary Screen: TR-FRET (Single Concentration @ 10 µM) Start->Screen HitSel Hit Selection (>50% Displacement) Screen->HitSel Filter Non-Binders Affinity Affinity Determination: Radioligand Binding (Full Dose-Response, [3H]-MDL100,907) HitSel->Affinity Quantify Ki Kinetic Kinetic Profiling: NanoBRET (Determine Residence Time / k_off) Affinity->Kinetic Select High Affinity Hits Kinetic->Affinity Orthogonal Confirmation Functional Functional Validation (IP-One / Calcium Flux) Kinetic->Functional Correlate Binding to Efficacy Lead Lead Candidate for In Vivo Functional->Lead

Caption: A hierarchical validation workflow. High-throughput TR-FRET filters the library, Radioligand binding provides the definitive


 for regulatory confidence, and NanoBRET selects for optimal residence time.

References

  • Kehne, J. H., et al. (1996). MDL 100,907: a potent and selective antagonist for the 5-HT2A receptor.Journal of Pharmacology and Experimental Therapeutics , 277(2), 968-981.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[6]Biochemical Pharmacology , 22(23), 3099-3108.

  • Stoddart, L. A., et al. (2018). Application of BRET to monitor ligand binding to GPCRs.[5][7][8][9]Methods in Molecular Biology , 1705, 157-170.

  • Huang, X. P., et al. (2010). Parallel functional activity profiling of the human 5-HT2A receptor using TR-FRET and calcium flux assays.Assay and Drug Development Technologies , 8(6), 727-742.

  • Sykes, D. A., et al. (2019). The influence of residence time on the clinical efficacy of GPCR ligands.British Journal of Pharmacology , 176(14), 2343-2355.

Sources

Comparative

Cross-Reactivity Profiling of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Safety Pharmacologists Executive Summary: The Scaffold Paradox The 4-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Safety Pharmacologists

Executive Summary: The Scaffold Paradox

The 4-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold represents a cornerstone in atypical antipsychotic chemistry. It forms the pharmacophore of clinically critical drugs like Risperidone , Paliperidone , and Iloperidone . While its therapeutic efficacy relies on a delicate balance of Serotonin (5-HT2A) and Dopamine (D2) antagonism, this scaffold is inherently "promiscuous."

This guide provides a technical deep-dive into profiling the cross-reactivity of this chemical class. Unlike simple binding screens, we focus on the causality of off-target interactions —specifically the Alpha-adrenergic, Histaminergic, and hERG channels—and provide self-validating protocols to quantify them.

Structural Basis of Reactivity

The core moiety, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, acts as the "warhead" for receptor engagement. Modifications at the piperidine nitrogen (N-alkylation) dictate the selectivity profile.

  • The Benzisoxazole Ring: Primarily drives 5-HT2A affinity via

    
    -stacking interactions with aromatic residues (e.g., Phe340) in the receptor pocket.
    
  • The Piperidine Nitrogen: A critical protonation site at physiological pH, essential for ionic bonding with the conserved Aspartate (Asp3.32) in aminergic GPCRs.

  • The Linker/Tail: This is where Risperidone (pyrimidinone tail) and Iloperidone (propanone-methoxyphenyl tail) diverge, drastically altering their off-target profiles (e.g., Iloperidone’s higher Alpha-1 affinity).

Visualization: Scaffold Derivatization Logic

ScaffoldSAR Core Core Scaffold 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Linker N-Alkyl Linker (Length & Flexibility) Core->Linker Essential for GPCR Asp Binding Tail Distal Moiety (Secondary Binding Pocket) Linker->Tail Determines Selectivity Risp Risperidone (Pyrimidinone Tail) High D2/5-HT2A Tail->Risp Pali Paliperidone (9-OH Risperidone) Increased Hydrophilicity Tail->Pali Ilo Iloperidone (Methoxyphenyl Tail) High Alpha-1 Affinity Tail->Ilo

Caption: Structural derivation flow showing how the distal moiety modulates the selectivity profile of the core benzisoxazole scaffold.

Comparative Profiling: The "Dirty Drug" Landscape

The clinical success of these derivatives is often attributed to their "rich" pharmacology, but this same feature poses safety risks. Below is a comparative synthesis of binding affinities (


) across critical targets.
TargetPhysiological RoleRisperidone (

nM)
Paliperidone (

nM)
Iloperidone (

nM)
Clinical Implication of Cross-Reactivity
5-HT2A Serotonin modulation0.40.45.6Therapeutic Target: Alleviates negative symptoms; reduces EPS liability.
D2 Dopamine regulation3.04.010-100Therapeutic Target: Controls positive symptoms. High occupancy >80% causes EPS.

-Adrenergic
Vasoconstriction0.7 0.8 0.3 Major Liability: Orthostatic hypotension, reflex tachycardia. Iloperidone requires titration due to this.
H1 Histamine Wakefulness/Appetite2.33.425Liability: Sedation and significant weight gain/metabolic syndrome.
hERG Cardiac repolarization~150>1000~100Safety Critical: QT prolongation risk. Iloperidone has a specific warning for this.

Data synthesized from comparative pharmacology reviews [1][2][3]. Note:


 values are approximate means from multiple independent assays; relative rank order is preserved.
Experimental Protocols: Self-Validating Systems

To generate the data above, one cannot rely on generic kits. The following protocols are designed for mechanistic clarity .

Protocol A: Competitive Radioligand Binding (The Gold Standard)

Objective: Determine affinity (


) for off-target receptors (e.g., 

-AR). Why this works: We use a specific radioligand at a concentration below its

to ensure competition follows the Law of Mass Action.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human

      
      -AR.
      
    • Validation Step: Protein concentration must be optimized (typically 5-10 µ g/well ) to ensure <10% ligand depletion.

  • Incubation System:

    • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Add 1 mM EDTA to chelate divalent cations that might stabilize G-protein coupling artificially.

    • Radioligand: [3H]-Prazosin (0.2 nM).

    • Competitor: Serial dilution of the benzo[d]isoxazole derivative (

      
       to 
      
      
      
      M).
  • Equilibration:

    • Incubate for 60 mins at 25°C.

    • Self-Check: Equilibrium must be verified by a time-course experiment prior to the main assay.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional Selectivity (Biased Agonism)

Objective: Differentiate between simple antagonism and inverse agonism, which distinguishes Paliperidone from Risperidone [4].

  • Assay Platform: CHO cells expressing D2L receptors.

  • cAMP Accumulation (Gi/o coupling):

    • Stimulate cells with Forskolin (10 µM) to elevate basal cAMP.

    • Add Dopamine (agonist) + Test Compound.

    • Readout: If the compound reduces Dopamine-induced cAMP inhibition, it is an antagonist.

  • Beta-Arrestin Recruitment (Non-G-protein pathway):

    • Use a PathHunter™ enzyme fragment complementation assay.

    • Insight: Paliperidone has shown distinct effects on cell signaling pathways compared to Risperidone, suggesting the hydroxyl group alters the receptor conformational landscape [4].[1][2]

Cross-Reactivity Network Visualization

This diagram maps the "Selectivity Windows." A safe drug requires a large window between the Therapeutic Targets (Green) and the Safety Liabilities (Red).

SelectivityWindow cluster_therapeutic Therapeutic Window (High Affinity) cluster_liability Safety Liability (Monitor Closely) Drug Benzo[d]isoxazole Derivative HT2A 5-HT2A (Antipsychotic) Drug->HT2A Primary D2 D2 (Antipsychotic) Drug->D2 Primary Alpha1 Alpha-1 (Hypotension) Drug->Alpha1 High Risk (Iloperidone) H1 H1 (Wt Gain/Sedation) Drug->H1 Moderate Risk hERG hERG (Arrhythmia) Drug->hERG Low-Mod Risk

Caption: Network topology of receptor engagement. Thicker lines indicate higher affinity (lower Ki), highlighting the narrow margin between therapeutic D2 blockade and Alpha-1 driven hypotension.

References
  • Corey-Bloom, J., et al. "Comparative Pharmacology of Risperidone and Paliperidone." Drugs in R&D, vol. 12, no. 4, 2012.

  • Richelson, E., & Souder, T. "Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds." Life Sciences, vol. 68, no. 1, 2000.

  • Weiden, P. J. "Iloperidone: A New Option for the Treatment of Schizophrenia." Neuropsychiatric Disease and Treatment, vol. 8, 2012.

  • Berg, K. A., et al. "Signalling profile differences: paliperidone versus risperidone."[2] British Journal of Pharmacology, vol. 170, no.[3] 3, 2013.

  • Strupczewski, J. T., et al. "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles."[4] Journal of Medicinal Chemistry, vol. 28, no. 6, 1985.

Sources

Validation

Comparative pharmacokinetic profiles of risperidone and paliperidone

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary: The Active Moiety Concept In the landscape of atypical antipsychotics, the r...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Active Moiety Concept

In the landscape of atypical antipsychotics, the relationship between risperidone (parent) and paliperidone (active metabolite, 9-hydroxyrisperidone) represents a classic case of "active moiety" evolution. While risperidone functions effectively as a prodrug-like precursor that is rapidly metabolized into the active 9-hydroxy form, paliperidone is administered directly as the active agent.

This guide dissects the pharmacokinetic (PK) divergence between these two agents. The critical distinction lies in their elimination pathways: risperidone is subject to extensive, genetically variable hepatic metabolism (CYP2D6), whereas paliperidone relies predominantly on renal excretion, offering a more predictable profile independent of hepatic enzyme polymorphisms.

Chemical & Metabolic Basis

The structural difference is subtle but kinetically profound. Paliperidone differs from risperidone by a single hydroxyl (-OH) group at the 9-position of the benzisoxazole ring.[1]

  • Hydrophilicity: The hydroxyl group significantly increases the polarity of paliperidone compared to risperidone.[2] This reduces its ability to passively diffuse across lipid membranes, including the blood-brain barrier (BBB), and necessitates active transport mechanisms.

  • Chirality: Risperidone is achiral. However, its hydroxylation by CYP2D6 creates a chiral center. Commercial paliperidone is supplied as a racemic mixture of (+)- and (-)-9-hydroxyrisperidone, which possess equipotent pharmacological activity.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of risperidone and the divergent elimination routes.

MetabolicPathway Risperidone Risperidone (Parent) CYP2D6 CYP2D6 (Hepatic) Risperidone->CYP2D6 Major Pathway Paliperidone Paliperidone (9-OH-Risperidone) CYP2D6->Paliperidone Hydroxylation Renal Renal Excretion (~60% Unchanged) Paliperidone->Renal Primary Elimination Metabolites Minor Metabolites (<6.5% each) Paliperidone->Metabolites N-dealkylation Glucuronidation

Figure 1: Metabolic conversion of Risperidone to Paliperidone and subsequent elimination pathways.

Detailed Pharmacokinetic Comparison

The following data synthesizes parameters from oral immediate-release (Risperidone) and extended-release (Paliperidone ER) formulations, as these are the standard clinical comparators.

ParameterRisperidone (Oral)Paliperidone (ER Oral)Mechanistic Implication
Bioavailability ~70% (Absolute)~28% (Absolute)Paliperidone has lower permeability due to polarity; ER formulation limits absorption rate.
Protein Binding ~90% (Albumin/AAG)~74% (Racemate)Risperidone has a higher free fraction potential if displaced, though clinically minor.
Active Moiety Parent + 9-OH-RisperidonePaliperidone OnlyRisperidone efficacy depends on the sum of both; Paliperidone is a single entity.
Primary Metabolism Hepatic (CYP2D6)Minimal (<20% total)Risperidone is highly sensitive to CYP2D6 inhibitors (e.g., fluoxetine).
Elimination Urine (Metabolites)Urine (59% Unchanged)Paliperidone requires dose adjustment in renal failure; Risperidone in hepatic failure.
Half-life (t½) ~3h (Parent) / ~20h (Active Moiety)~23hPaliperidone ER provides "smooth" profiles with lower peak-to-trough fluctuation.
P-gp Interaction Substrate & InhibitorSubstrateBoth are effluxed at BBB, but Risperidone inhibits P-gp more potently (IC50 ~63µM).[3]
The CYP2D6 Bottleneck

The most significant variable in risperidone research is the CYP2D6 phenotype :

  • Extensive Metabolizers (EM): Rapidly convert risperidone to paliperidone.

  • Poor Metabolizers (PM): Have high risperidone and low paliperidone concentrations.

  • Impact: While the total active moiety (Ris + 9-OH) often remains comparable, the ratio shifts dramatically. Paliperidone bypasses this variability entirely, ensuring consistent exposure regardless of patient genotype.

Experimental Protocol: Simultaneous Bioanalysis

For researchers conducting comparative PK studies, distinguishing the parent from the metabolite is critical. The following protocol outlines a validated LC-MS/MS workflow for simultaneous quantification in human plasma.

Methodological Principles
  • Selectivity: Must separate 9-hydroxyrisperidone from its structural isomer, 7-hydroxyrisperidone (a minor metabolite).

  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard (IS): Risperidone-d4 and Paliperidone-d4.

Step-by-Step Workflow
  • Sample Preparation (Solid Phase Extraction):

    • Condition SPE cartridges (Mixed-mode Cation Exchange) with Methanol and Water.

    • Load 200 µL plasma sample (spiked with IS).

    • Wash with 5% Methanol/Water to remove proteins.

    • Elute with 5% Ammoniated Methanol.

    • Evaporate to dryness and reconstitute in mobile phase.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3µm).

    • Mobile Phase: Gradient elution with Ammonium Acetate (10mM) and Acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Source: Electrospray Ionization (ESI) Positive mode.

    • Transitions:

      • Risperidone: 411.2 → 191.1 m/z

      • Paliperidone:[2][3][4][][6][7][8][9][10][11][12][13] 427.2 → 207.2 m/z

Experimental Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (Risp-d4 / Pali-d4) Sample->IS_Add SPE Solid Phase Extraction (Mixed-mode Cation Exchange) IS_Add->SPE Elution Elution (5% NH4OH in MeOH) SPE->Elution LC LC Separation (C18 Column, Gradient) Elution->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (0.2 - 100 ng/mL range) MS->Data

Figure 2: LC-MS/MS workflow for simultaneous quantification of Risperidone and Paliperidone.

Blood-Brain Barrier & Transporter Logic

A counter-intuitive finding in comparative PK is the brain penetration ratio.

  • P-glycoprotein (P-gp): Both drugs are substrates for P-gp (ABCB1), which effluxes drugs out of the brain.

  • Permeability: Risperidone is more lipophilic and enters the brain more readily than paliperidone.

  • The Paradox: Despite being the "active metabolite," paliperidone has a lower brain-to-plasma ratio than risperidone. However, it achieves therapeutic efficacy through high receptor affinity (D2/5-HT2A) and sustained plasma levels (ER formulation), which drives sufficient central occupancy despite lower passive permeability.

References
  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone.[2][3][4][6] Drugs in R&D.[3][14] Link

  • De Meulder, M., et al. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of Chromatography B. Link

  • Vermeir, M., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans.[10] Drug Metabolism and Disposition.[6][7][10][11] Link

  • FDA Label. (2006). INVEGA (paliperidone) Extended-Release Tablets Prescribing Information.Link

  • Wang, J.S., et al. (2006). The brain entry of risperidone and 9-hydroxyrisperidone is greatly limited by P-glycoprotein.[3][15] International Journal of Neuropsychopharmacology. Link

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Safety & Regulatory Compliance

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Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

[1][2] Executive Summary: The Safety Logic Handling 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (and its common isomer, the 6-Fluoro Paliperidone intermediate) requires more than standard laboratory cautio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Safety Logic

Handling 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (and its common isomer, the 6-Fluoro Paliperidone intermediate) requires more than standard laboratory caution.[1] As a key precursor to atypical antipsychotics (Risperidone/Paliperidone), this compound presents a dual hazard profile: Chemical Toxicity (Acute toxicity, H301) and Pharmacological Potency (D2/5HT2A receptor antagonism).

The Critical Insight: Standard Safety Data Sheets (SDS) often classify this only as an "Irritant" or "Harmful." However, in a drug development context, we treat this as an Occupational Health Band (OHB) 3 compound. The hydrochloride salt form increases the risk of dust inhalation, which is the fastest route to systemic absorption and potential sedation or motor impairment.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Why" behind the protection.

Hazard CategoryCodeDescriptionMechanism of Action
Acute Toxicity H301 Toxic if swallowed Systemic absorption may lead to extrapyramidal symptoms (tremors, rigidity) due to dopaminergic blockade.
Skin/Eye H315, H319Severe IrritantThe piperidine moiety is basic; the HCl salt is acidic upon hydrolysis. Contact causes immediate chemical dermatitis.
Physical N/AStatic Accumulation As a dry HCl salt, the powder is hygroscopic and prone to static charge, increasing dispersion risk during weighing.
Combustion N/AToxic Gas GenerationThermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.

Senior Scientist Note on Isomerism: While your request specifies the 4-Fluoro isomer, the 6-Fluoro isomer (CAS 84163-13-3) is the primary industrial intermediate for Paliperidone. The safety protocols below apply strictly to both due to their identical pharmacophore and physicochemical properties.

Part 2: The PPE Matrix

This matrix is designed for Self-Validating Safety : If you cannot meet the requirement for a specific scale, the experiment must not proceed.

Table 1: PPE Requirements by Operational Scale
Protective LayerAnalytical Scale (<100 mg) Preparative Scale (>1 g) Rationale
Respiratory N95 / FFP2 (Fit-tested)P100 / P3 Half-mask or PAPRThe HCl salt forms fine dust. N95 is insufficient for larger quantities where dust clouds are possible.
Hand Protection Double Nitrile (0.11 mm min)Double Nitrile (Long cuff outer)Double gloving provides a "breakthrough indicator" system. Change immediately if outer glove is splashed.
Eye Protection Safety Glasses with Side ShieldsUnvented Chemical Goggles Powder drift can bypass standard glasses. Goggles prevent ocular absorption.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Coverall (Disposable) Prevents migration of potent powder onto street clothes or skin.
Engineering Fume Hood (Sash at 18")Powder Containment Hood / GloveboxEngineering controls are the primary barrier; PPE is the backup.

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (Highest Risk)

The majority of exposure incidents occur during the transfer of dry powders.

  • Static Neutralization:

    • Protocol: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the container.

    • Why: HCl salts accumulate static. Without neutralization, the powder will "jump" onto the spatula and gloves, creating invisible contamination.

  • Solvent Pre-Charging:

    • Protocol: Add the solvent to the receiving vessel before adding the solid intermediate.

    • Why: Prevents the "puff" of dust that occurs when solvent hits a pile of powder.

  • The "Wet" Wipe:

    • Protocol: After closing the container, wipe the exterior with a methanol-dampened tissue inside the hood. Dispose of the tissue as hazardous waste.

    • Why: Validates that no residue leaves the containment zone.

Workflow 2: Reaction & Synthesis

Reaction: Nucleophilic Aromatic Substitution (SNAr) on the fluorobenzisoxazole ring.

  • Temperature Control:

    • Protocol: If heating is required (e.g., in DMF or DMSO), ensure a reflux condenser is active before heating begins.

    • Why: The piperidine intermediate can co-distill with solvents, creating a toxic vapor hazard.

  • Quenching:

    • Protocol: Quench reactions slowly into a cooled, stirred acidic solution.

    • Why: Controls the exotherm and keeps the piperidine moiety protonated (water-soluble), reducing volatility.

Part 4: Visualization of Safety Logic

The following diagram illustrates the "Containment Hierarchy" required for handling this compound.

SafetyProtocol Start Start: Solid Handling Engineering Engineering Control: Fume Hood / Glovebox Start->Engineering 1. Place in Containment PPE PPE Barrier: Double Nitrile + P100 Engineering->PPE 2. Don Protection Process Solubilization (Solvent Pre-Charge) PPE->Process 3. Execute Transfer Process->Engineering Dust Generation Risk Waste Disposal: Incineration (HF Scrubber) Process->Waste 4. Decontaminate

Caption: The Containment Hierarchy. Note that PPE is the secondary barrier; Engineering controls (Hood/Glovebox) are the primary defense against dust inhalation.

Part 5: Decontamination & Disposal

The "Exit Strategy" is as important as the experiment.

Decontamination Solution

Do not use simple water. The lipophilic nature of the benzisoxazole ring requires a surfactant.

  • Recipe: 5% Surfactant (e.g., Decon 90) + 10% Isopropanol + 85% Water.

  • Protocol: Spray contaminated surfaces, allow to sit for 5 minutes, then wipe. The alcohol penetrates the residue; the surfactant encapsulates it.

Waste Disposal[3][4]
  • Solid Waste: Label as "Toxic Organic Solid - Contains Fluorine."

  • Liquid Waste: Segregate into "Halogenated Organic Waste."

  • Crucial Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream. This can generate toxic NOx and HF gases.

Part 6: Emergency Response

ScenarioImmediate ActionMedical Focus
Inhalation Move to fresh air. Do not allow victim to walk (reduce metabolic demand).Monitor for sedation, hypotension, and QT prolongation (ECG required).
Skin Contact Wash with soap/water for 15 min.[2][3] Do not use ethanol (increases absorption).Treat for chemical dermatitis.
Fire Use Dry Chemical or CO2.[2] Avoid Water if possible.Firefighters must wear SCBA due to HF (Hydrogen Fluoride) generation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11522634 (Paliperidone Intermediate). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

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